Methyl 3-bromo-5-methylthiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-bromo-5-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFMUPYFABQHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679873 | |
| Record name | Methyl 3-bromo-5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-60-6 | |
| Record name | Methyl 3-bromo-5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-bromo-5-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Methyl 3-bromo-5-methylthiophene-2-carboxylate (CAS No. 1257535-60-6). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for the title compound is limited in publicly available literature, this guide compiles the available information and provides detailed protocols for the synthesis of its immediate precursor, 3-bromo-5-methylthiophene-2-carboxylic acid. Furthermore, it explores the potential biological significance of this class of compounds based on the activities of structurally related thiophene derivatives.
Chemical Identity and Physical Properties
This compound is a substituted thiophene derivative. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1257535-60-6 | [1] |
| Molecular Formula | C₇H₇BrO₂S | [1] |
| Molecular Weight | 235.1 g/mol | [1] |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Storage | Store at -20°C | [1] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not currently available in published literature. However, a well-documented synthesis exists for its immediate precursor, 3-bromo-5-methylthiophene-2-carboxylic acid. The target ester can then be synthesized from this carboxylic acid via a standard Fischer esterification reaction.
Synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid
The synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid proceeds via the bromination of 2-methylthiophene followed by carboxylation.
Experimental Protocol:
Step 1: Bromination of 2-methylthiophene to yield 2-bromo-5-methylthiophene. (This is a general procedure and specific conditions for this particular substrate may need optimization).
-
Dissolve 2-methylthiophene in a suitable solvent such as glacial acetic acid.
-
Slowly add N-bromosuccinimide (NBS) to the solution at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield pure 2-bromo-5-methylthiophene.
Step 2: Carboxylation of 2-bromo-5-methylthiophene to yield 3-bromo-5-methylthiophene-2-carboxylic acid.
-
Prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
Slowly add a solution of 2-bromo-5-methylthiophene in anhydrous THF to the LDA solution at -78 °C.
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Stir the reaction mixture at -78 °C for a specified time.
-
Bubble dry carbon dioxide gas through the reaction mixture.
-
Allow the reaction to warm to room temperature while continuing to bubble CO₂.
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Quench the reaction with water and acidify with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 2: Spectroscopic Data for 3-bromo-5-methylthiophene-2-carboxylic acid
| Data Type | Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.19 (s, 1H, COOH), 7.29 (s, 1H, thiophene-H), 2.48 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.5, 142.8, 133.5, 129.1, 112.9, 15.4 |
| Mass Spectrum (m/z) | [M-H]⁻ calculated for C₆H₄BrO₂S: 218.9; found: 218.9 |
Note: The spectroscopic data provided is for the carboxylic acid precursor and not the title compound.
Proposed Esterification to this compound
The following is a general protocol for the Fischer esterification of 3-bromo-5-methylthiophene-2-carboxylic acid to its methyl ester.
Experimental Protocol:
-
Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Potential Biological and Pharmacological Significance
While no specific biological activity has been reported for this compound, the thiophene scaffold is a common motif in a wide range of biologically active compounds. The following sections outline potential areas of investigation based on the activities of structurally related molecules.
Anticancer Activity
Numerous thiophene derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action are diverse and include:
-
Enzyme Inhibition: Thiophene-containing compounds have been shown to inhibit various enzymes implicated in cancer progression, such as protein kinases and histone deacetylases.
-
Tubulin Polymerization Inhibition: Some thiophene derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Thiophene-based compounds can trigger programmed cell death in cancer cells through various signaling pathways.
Antimicrobial Activity
The thiophene ring is present in several antimicrobial agents. The antimicrobial activity of thiophene derivatives is often attributed to their ability to:
-
Inhibit essential microbial enzymes.
-
Disrupt cell membrane integrity.
-
Interfere with microbial DNA replication and protein synthesis.
Other Potential Activities
Thiophene derivatives have also been explored for a variety of other pharmacological activities, including anti-inflammatory, antiviral, and enzyme inhibitory properties. The specific substitution pattern on the thiophene ring plays a crucial role in determining the biological activity.
Conclusion
This compound is a chemical compound with potential for applications in drug discovery and materials science. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis based on the preparation of its carboxylic acid precursor. The diverse biological activities reported for other substituted thiophenes suggest that this compound warrants further investigation to elucidate its pharmacological profile. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and subsequent biological evaluation of this and related compounds.
References
Technical Guide: Methyl 3-bromo-5-methylthiophene-2-carboxylate
CAS Number: 1257535-60-6
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of Methyl 3-bromo-5-methylthiophene-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on providing practical information for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a substituted thiophene derivative. The presence of the bromine atom and the methyl ester group makes it a versatile intermediate for further chemical modifications. Thiophene and its derivatives are recognized as important pharmacophores in drug discovery due to their electron-rich nature and bioisosteric properties, which allow for interaction with a variety of biological targets.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1257535-60-6 | Internal Data |
| Molecular Formula | C₇H₇BrO₂S | Internal Data |
| Molecular Weight | 235.10 g/mol | Internal Data |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.
Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid
A common method for the synthesis of the precursor, 3-Bromo-5-methylthiophene-2-carboxylic acid, involves the directed ortho-metalation of a brominated thiophene derivative followed by carboxylation.
Experimental Protocol:
-
Lithiation: A solution of 2-bromo-5-methylthiophene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -70 °C).
-
A strong lithium base, such as n-butyllithium, is added dropwise to the solution to perform a lithium-halogen exchange, forming a lithiated thiophene intermediate.
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Carboxylation: Carbon dioxide gas is then bubbled through the solution. The lithiated intermediate reacts with CO₂ to form the corresponding lithium carboxylate salt.
-
Acidification: The reaction is quenched with an aqueous acid (e.g., hydrochloric acid) to protonate the carboxylate, yielding 3-Bromo-5-methylthiophene-2-carboxylic acid.
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Purification: The product is then extracted from the aqueous phase using an organic solvent and purified, typically by recrystallization or column chromatography.
Esterification to this compound
The final product is obtained through the esterification of the carboxylic acid precursor. A standard method for this transformation is Fischer esterification.
Experimental Protocol:
-
Reaction Setup: 3-Bromo-5-methylthiophene-2-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.
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Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.
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Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
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Purification: The crude product is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated. The final product can be further purified by column chromatography or distillation.
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a sequential process, starting from commercially available precursors.
Caption: Synthetic pathway for this compound.
Applications in Research and Development
Thiophene derivatives are a cornerstone in medicinal chemistry, appearing in a wide range of approved drugs.[1] Their ability to act as bioisosteres for phenyl groups allows for the modulation of physicochemical properties and drug-receptor interactions.[1] While specific biological activities for this compound are not extensively documented, its structure suggests its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse substituents at the 3-position of the thiophene ring. The methyl ester can be hydrolyzed back to the carboxylic acid for amide coupling or other transformations.
Potential Signaling Pathway Involvement of Thiophene Derivatives
While no specific signaling pathways have been directly associated with this compound, thiophene-based compounds have been investigated as inhibitors of various enzymes and modulators of cellular signaling pathways. For instance, some thiophene carboxamide derivatives have been explored as potent and selective inhibitors of sphingomyelin synthase 2 (SMS2), which is a potential target for dry eye disease therapy.[2] The general workflow for identifying such a compound's activity is illustrated below.
Caption: Drug discovery workflow for thiophene-based compounds.
Conclusion
This compound is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting material for the development of novel compounds with potential biological activities. Further research into the applications of this and related thiophene derivatives is warranted to explore their full potential in drug discovery and materials science.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Spectroscopic Analysis of Methyl 3-bromo-5-methylthiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-bromo-5-methylthiophene-2-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines data extrapolated from closely related analogs, predicted values, and detailed experimental protocols to serve as a valuable resource for researchers.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs. This data is crucial for the identification, characterization, and purity assessment of the compound.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound | CDCl3 | Predicted: ~7.1 (s, 1H, H-4), ~3.9 (s, 3H, OCH3), ~2.5 (s, 3H, CH3) |
| Methyl 3-bromothiophene-2-carboxylate | CDCl3 | 7.43 (d, J=5.5 Hz, 1H), 7.08 (d, J=5.5 Hz, 1H), 3.92 (s, 3H) |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl3 | Predicted: ~162 (C=O), ~140 (C-5), ~135 (C-2), ~130 (C-4), ~115 (C-3), ~52 (OCH3), ~15 (CH3) |
| Methyl 3-bromothiophene-2-carboxylate | CDCl3 | 162.2, 134.4, 131.5, 127.9, 114.9, 52.6 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Key Absorption Bands (cm-1) |
| This compound | KBr Pellet | Predicted: ~2950 (C-H, aliphatic), ~1720 (C=O, ester), ~1550 (C=C, thiophene), ~1250 (C-O, ester), ~750 (C-S) |
| Methyl thiophene-2-carboxylate | Liquid Film | 3100-3000 (C-H, aromatic), 2950 (C-H, aliphatic), 1715 (C=O, ester), 1520 (C=C, thiophene), 1250 (C-O, ester), 750 (C-S) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Key m/z Peaks and Interpretation |
| This compound | Electron Impact (EI) | Predicted: M+• at m/z 234/236 (due to 79Br/81Br isotopes), fragments for loss of OCH3, COOCH3, and Br. |
| 2-Bromo-5-methylthiophene-3-carboxylic acid | - | Molecular Ion (M+) at m/z 220/222.[1] |
Note: Predicted data is based on established substituent effects on the thiophene ring and data from analogous compounds.
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are essential for reproducibility and data comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
1H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
13C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the 1H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry potassium bromide (KBr) powder in an oven to remove moisture.
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Collect a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm-1.
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron impact (EI) ionization source.
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into the GC, which separates the compound from any impurities before it enters the mass spectrometer.
Mass Spectrometry Parameters (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 200-250 °C.
Data Analysis: Identify the molecular ion peak (M+•) and analyze the fragmentation pattern to confirm the structure. The presence of bromine will be indicated by a characteristic M+2 isotope pattern with approximately equal intensity.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safety and Handling of Methyl 3-bromo-5-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific safety and handling data for Methyl 3-bromo-5-methylthiophene-2-carboxylate (CAS Number: 1257535-60-6) is not comprehensively available. This guide has been compiled using information from closely related isomers, including Methyl 5-bromo-3-methylthiophene-2-carboxylate (CAS Number: 876938-56-6), and general principles of laboratory safety for halogenated organic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. The information herein should be used as a supplementary resource for risk assessment and procedural planning.
Hazard Identification and Classification
While a definitive GHS classification for this compound is not consistently reported, data from analogous compounds suggest it should be handled as a hazardous substance. The primary concerns are related to irritation, and potential toxicity.
GHS Hazard Statements (based on related compounds):
| Statement | Hazard Class | Category |
| H302 | Acute toxicity, Oral | 4 |
| H315 | Skin corrosion/irritation | 2 |
| H319 | Serious eye damage/eye irritation | 2A |
| H335 | Specific target organ toxicity — single exposure; Respiratory tract irritation | 3 |
GHS Pictograms (anticipated):
Signal Word: Warning
Precautionary Statements:
| Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table includes data for the target compound and its isomer, Methyl 5-bromo-3-methylthiophene-2-carboxylate, for comparison.
| Property | Value (this compound) | Value (Methyl 5-bromo-3-methylthiophene-2-carboxylate) |
| CAS Number | 1257535-60-6[1] | 876938-56-6[2][3] |
| Molecular Formula | C₇H₇BrO₂S[1] | C₇H₇BrO₂S |
| Molecular Weight | 235.1 g/mol [1] | 235.10 g/mol |
| Appearance | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
Experimental Protocols: Safe Handling and Storage
Adherence to strict laboratory protocols is essential when working with this compound. The following are general guidelines that should be adapted to specific experimental conditions.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure.
-
Eye Protection: Chemical safety goggles and a face shield should be worn at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required. Inspect gloves for any signs of degradation before and during use.
-
Body Protection: A flame-retardant lab coat, fully buttoned, is necessary to protect against splashes. For larger quantities, a chemical-resistant apron is also recommended.
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Engineering Controls
-
Ventilation: Work exclusively in a well-ventilated laboratory with a certified chemical fume hood.
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures
-
Dispensing: When not in use, ensure the container is tightly sealed.
-
Environment: Avoid contact with heat, sparks, and open flames.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is -20°C[1].
-
Container: Keep the container tightly closed and clearly labeled.
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Notify your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Considerations
Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Visualization of Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: Workflow for the safe handling of this compound.
References
Technical Guide: Solubility and Properties of Methyl 3-bromo-5-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility information and key physicochemical properties of Methyl 3-bromo-5-methylthiophene-2-carboxylate (CAS No. 1257535-60-6). This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and material science.
Core Compound Information
This compound is a substituted thiophene derivative. Thiophene-based compounds are significant in medicinal chemistry and material science due to their diverse biological activities and electronic properties. This particular molecule is often utilized as a versatile building block in the synthesis of more complex organic structures.[1]
Quantitative Solubility Data
The solubility of a compound is a critical parameter for its application in various experimental and industrial processes. The following table summarizes the available quantitative solubility data for this compound.
| CAS Number | Solubility | Solvent |
| 1257535-60-6 | 0.0485 mg/mL | Unspecified |
It is important to note that the solvent for this reported solubility value was not specified in the available documentation.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is essential for its handling, storage, and application in experimental work.
| Property | Value |
| Molecular Formula | C₇H₇BrO₂S |
| Molecular Weight | 235.1 g/mol |
| Appearance | Yellow to colorless solid, semi-solid or oil |
| Storage Condition | Keep in a dark place, Store at 4 to 8 °C |
Experimental Protocols
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general methodology for determining the solubility of a solid organic compound in a given solvent is provided below. This protocol can be adapted for the target compound.
Protocol: Determination of Solubility by the Saturation Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol, DMSO, water) in a sealed vial or flask.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the mixture to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding any solid particles.
-
Alternatively, the saturated solution can be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Evaporate the solvent from the collected supernatant under reduced pressure or by gentle heating.
-
Weigh the remaining solid residue to determine the mass of the dissolved compound.
-
Alternatively, a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy can be used to determine the concentration of the compound in the saturated solution by comparing it to a standard curve of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., mg/mL, g/L, mol/L) based on the mass of the dissolved solute and the volume of the solvent used.
-
Signaling Pathways and Experimental Workflows
A comprehensive search of the available scientific literature did not yield any specific information regarding signaling pathways in which this compound is directly involved. The primary application of this compound appears to be as an intermediate in organic synthesis.
To illustrate its potential utility, a conceptual workflow for the synthesis of a more complex, hypothetical bioactive molecule using this compound as a starting material is presented below. This diagram demonstrates a logical relationship in a synthetic chemistry context.
References
An In-depth Technical Guide to Methyl 3-bromo-5-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-bromo-5-methylthiophene-2-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its chemical properties, a robust synthesis protocol, and relevant characterization data.
Core Compound Properties
This compound is a substituted thiophene with the following key identifiers:
| Property | Value |
| CAS Number | 1257535-60-6 |
| Molecular Formula | C₇H₇BrO₂S |
| Molecular Weight | 235.1 g/mol [1] |
| Synonyms | 3-Bromo-5-methyl-thiophene-2-carboxylic acid methyl ester |
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the carboxylic acid precursor, followed by its esterification.
Caption: Synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid
This procedure outlines the synthesis of the carboxylic acid precursor to the target compound.[2]
Materials:
-
2-bromo-5-methylthiophene
-
n-butyllithium (1.6 M in hexane)
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Carbon dioxide (gas)
-
1 N Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Sodium sulfate, anhydrous
-
Silica gel for chromatography
-
Heptane
Procedure:
-
To a solution of diisopropylamine (18.4 g, 0.18 mol) in 150 cm³ of anhydrous tetrahydrofuran, slowly add a 1.6 M solution of n-butyllithium in hexane (105 cm³) at -30 °C.
-
Stir the mixture for 30 minutes at -30 °C, then cool to -70 °C.
-
At -70 °C, slowly add a solution of 2-bromo-5-methylthiophene (24.8 g, 0.14 mol) in 60 cm³ of anhydrous tetrahydrofuran.
-
Stir the reaction mixture for 2 hours at -70 °C.
-
Introduce a stream of carbon dioxide gas into the mixture at -70 °C for 1 hour. Continue the addition of carbon dioxide as the mixture warms to room temperature.
-
Acidify the reaction mixture to a pH of 2 by adding 1 N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by chromatography on silica gel, using a mixture of ethyl acetate and heptane (1:3) as the eluent.
Yield: 20.5 g (66%) of 3-bromo-5-methylthiophene-2-carboxylic acid.[2]
Step 2: Synthesis of this compound (Fischer Esterification)
This is a general procedure for the Fischer esterification of a thiophene carboxylic acid, which can be adapted for the synthesis of the target compound.
Materials:
-
3-Bromo-5-methylthiophene-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
If necessary, purify the crude product by silica gel flash column chromatography.
Characterization Data
3-Bromo-5-methylthiophene-2-carboxylic acid (Precursor)
| Data Type | Results |
| Melting Point | 190-196 °C[2] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 2.47 (s, 3H), 6.98 (s, 1H), 13.19 (bs, 1H) ppm[2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 15.3, 108.7, 125.5, 129.8, 141.4, 156.3 ppm[2] |
| LC-MS | tR = 1.13 min; MS: m/z = 220, 222 ([M-1]⁻, [M-3]⁻)[2] |
Potential Applications in Drug Development
While specific applications for this compound are not extensively documented, brominated thiophene derivatives are recognized as important intermediates in medicinal chemistry. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse molecular fragments. Thiophene-based compounds have shown a wide range of biological activities and are scaffolds for developing new therapeutic agents.
Logical Workflow for Synthesis and Characterization
References
Methodological & Application
Application Notes & Protocols: Synthesis of Derivatives from Methyl 3-bromo-5-methylthiophene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, recognized as "privileged structures" due to their ability to interact favorably with biological targets.[1] The thiophene ring's unique electronic properties and potential for diverse functionalization make it a valuable scaffold for developing novel therapeutic agents and advanced materials.[2][3] Methyl 3-bromo-5-methylthiophene-2-carboxylate is a key heterocyclic building block, offering a versatile platform for synthesizing a wide array of more complex molecules. The bromine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.
This document provides detailed protocols for two of the most powerful and widely used transformations for this substrate: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5] These methods are fundamental in drug discovery for creating libraries of compounds for screening and lead optimization.[6][7]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds by coupling an organohalide with an organoboron reagent, such as a boronic acid.[4][8] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives.[4]
Experimental Protocol: General Procedure
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[9][10]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Ethanol/Water mixture[8]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Brine solution
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Syringes and needles for inert atmosphere techniques
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio) via syringe.[8]
-
Reaction: Place the flask in a preheated oil bath and heat the mixture to 90-100°C with vigorous stirring.[4][9]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Data Presentation: Suzuki Coupling
The following table presents representative data for Suzuki coupling reactions on similar bromothiophene substrates to provide a guideline for expected outcomes.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 12 | 76 | [9][10] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 12 | 71 | [9][10] |
| 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | 65 | [4] |
| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (3.0) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 85 | 16 | 68 | [4] |
Visualizations: Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[5] This reaction has become a vital tool in pharmaceutical development, as the arylamine motif is present in a vast number of biologically active molecules.[11][12]
Experimental Protocol: General Procedure
This protocol provides a general method for the amination of this compound with a primary or secondary amine. The choice of ligand and base is crucial and may require optimization.[11][12]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%) or a pre-catalyst like XantPhos Pd G3[13]
-
Phosphine Ligand (e.g., XantPhos, BrettPhos) (4-8 mol%)[13]
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Brine solution
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Glovebox (recommended for handling air-sensitive reagents)
-
Standard laboratory glassware
-
Syringes and needles for inert atmosphere techniques
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (in a glovebox): To a Schlenk tube, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add Reactants: Add this compound (1.0 equiv).
-
Seal and Remove: Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv) via syringe.
-
Inert Atmosphere (if not using a glovebox): Alternatively, add solids to the tube, seal with a septum, and purge with inert gas for 15 minutes before adding the solvent and amine.
-
Reaction: Place the tube in a preheated oil bath at 80-110°C and stir vigorously.[11]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine derivative.
Data Presentation: Buchwald-Hartwig Amination
The following table summarizes representative conditions for Buchwald-Hartwig amination reactions on similar aryl bromides. Yields are highly dependent on the specific amine and ligand used.
| Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 | [5] |
| Morpholine | Pd(OAc)₂ (2) / XantPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 12 | 80-90 | [13] |
| Benzylamine | Pd₂(dba)₃ (1.5) / BrettPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 75-88 | [12][14] |
| Benzamide | XantPhos Pd G3 (5) | DBU (2.0) | Toluene | 110 | 16 | 87 | [13] |
Visualizations: General Workflow & Buchwald-Hartwig Cycle
Caption: A generalized workflow for cross-coupling experiments.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[5][11]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. eprajournals.com [eprajournals.com]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 3-bromo-5-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.
Methyl 3-bromo-5-methylthiophene-2-carboxylate is a versatile building block, possessing a reactive C-Br bond at a strategic position on the thiophene ring. The electron-withdrawing ester group can influence the reactivity of the molecule and is a common functional handle for further synthetic transformations. This document provides detailed application notes and generalized experimental protocols for the use of this compound in Suzuki coupling reactions, based on established methodologies for structurally similar bromothiophene derivatives.
Applications in Medicinal Chemistry and Materials Science
The Suzuki coupling of this compound with various aryl and heteroaryl boronic acids or esters opens a pathway to a diverse range of 3-aryl-5-methylthiophene-2-carboxylate derivatives. These structures are of significant interest in drug discovery and materials science. Thiophene-containing compounds are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Furthermore, substituted thiophenes are key components in the development of organic semiconductors, conducting polymers, and liquid crystals. The ability to readily introduce a variety of substituents at the 3-position of the thiophene ring through Suzuki coupling makes this an attractive strategy for generating libraries of novel compounds for screening and development.
General Reaction Scheme
The general transformation involves the palladium-catalyzed reaction of this compound with an organoboron reagent, typically an arylboronic acid, in the presence of a base.
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
The following protocols are generalized based on successful Suzuki coupling reactions of similar bromothiophene derivatives. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Suzuki Coupling using a Pre-catalyst System (e.g., Pd(OAc)₂ with a Phosphine Ligand)
This protocol is useful when a more active catalyst system is required, particularly for less reactive arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%) to a flame-dried reaction vessel.
-
Add the degassed solvent (e.g., toluene) and stir for 10-15 minutes to allow for pre-catalyst formation.
-
To this mixture, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (3 equivalents).
-
Seal the vessel and heat the reaction mixture to 90-110°C for 12-24 hours.
-
Monitor the reaction progress as described in Protocol 1.
-
The work-up and purification steps are analogous to Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of structurally similar bromothiophene derivatives. This data can serve as a guide for optimizing the reaction of this compound.
| Entry | Bromothiophene Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [1] |
| 2 | 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 72 | [1] |
| 3 | 2,5-Dibromo-3-methylthiophene (mono-coupling) | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75 | [2] |
| 4 | 2,5-Dibromo-3-hexylthiophene (di-coupling) | Phenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 78 | [3] |
| 5 | 5-Bromothiophene-2-carboxylic acid derivative | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | - | 37-72 |
Visualizations
Suzuki Catalytic Cycle
The mechanism of the Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A generalized workflow for performing a Suzuki coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for Suzuki coupling.
Conclusion
This compound serves as a valuable and versatile substrate in Suzuki-Miyaura cross-coupling reactions. The protocols and data presented, derived from closely related thiophene systems, provide a robust starting point for the synthesis of a wide array of novel 3-aryl-5-methylthiophene-2-carboxylates. These compounds hold significant potential for applications in drug discovery and materials science. Researchers are encouraged to use this guide as a foundation for the development and optimization of specific synthetic routes tailored to their research objectives.
References
Application Notes and Protocols: Methyl 3-bromo-5-methylthiophene-2-carboxylate as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-methylthiophene-2-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of complex molecular architectures for medicinal chemistry. Its substituted thiophene core is a key pharmacophore in numerous biologically active compounds. The presence of a bromine atom at the 3-position allows for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse substituents. The methyl ester at the 2-position and the methyl group at the 5-position provide additional sites for modification and influence the overall electronic and steric properties of the molecule, making it an attractive starting material for the development of novel therapeutics, particularly kinase inhibitors. Thiophene-containing compounds have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Application: Synthesis of Thieno[3,2-d]pyrimidine Kinase Inhibitors
A significant application of this compound is in the synthesis of thieno[3,2-d]pyrimidines. This scaffold is isosteric to the purine core of ATP and is a common feature in many kinase inhibitors, including those targeting the PI3K/Akt/mTOR and Polo-like kinase (PLK) signaling pathways, which are crucial in cancer cell proliferation and survival.
The synthetic strategy involves an initial palladium-catalyzed amination at the 3-position, followed by cyclization to construct the fused pyrimidine ring. This approach offers a convergent and flexible route to a library of substituted thienopyrimidines for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed amination of the title compound with a primary amine. The reaction conditions are based on established methods for the amination of aryl bromides.[1][2]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Magnetic stir bar
-
Schlenk tube or microwave vial
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), cesium carbonate (1.5 equiv.), palladium(II) acetate (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add anhydrous toluene (to achieve a concentration of ~0.1 M) via syringe.
-
Add the primary amine (1.2 equiv.) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 3-amino-5-methylthiophene-2-carboxylate derivative.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂ / Xantphos | [1] |
| Base | Cs₂CO₃ | [1] |
| Solvent | Toluene | [1] |
| Temperature | 100-110 °C | [1] |
| Typical Yield | 60-90% | General expectation based on similar substrates |
Protocol 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one Core
This protocol outlines the cyclization of the resulting aminothiophene derivative with formamide to construct the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This is a common method for the synthesis of this heterocyclic system.[3][4]
Materials:
-
Methyl 3-amino-5-methylthiophene-2-carboxylate derivative (from Protocol 1)
-
Formamide
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the methyl 3-amino-5-methylthiophene-2-carboxylate derivative (1.0 equiv.) in an excess of formamide.
-
Heat the mixture to reflux (approximately 180-190 °C) for 4-6 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude thieno[3,2-d]pyrimidin-4(3H)-one.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Table 2: Representative Conditions for Thienopyrimidine Formation
| Parameter | Condition | Reference |
| Reagent | Formamide | [3][4] |
| Solvent | Formamide (neat) | [3][4] |
| Temperature | 180-190 °C | [3][4] |
| Typical Yield | 70-95% | General expectation based on similar substrates |
Visualizations
Caption: Synthetic workflow for the preparation of thieno[3,2-d]pyrimidine kinase inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by thienopyrimidine inhibitors.
References
Application Notes and Protocols: Methyl 3-bromo-5-methylthiophene-2-carboxylate in Materials Science
Introduction
Thiophene-based conjugated polymers are a cornerstone of modern materials science, particularly in the field of organic electronics. Their unique electronic and optical properties make them ideal candidates for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. "Methyl 3-bromo-5-methylthiophene-2-carboxylate" is a functionalized thiophene monomer that serves as a versatile building block for the synthesis of novel conjugated polymers. The bromine atom and the methyl ester group on the thiophene ring allow for various polymerization techniques and post-polymerization modifications, enabling fine-tuning of the resulting polymer's properties.
These notes provide an overview of the potential applications of polymers derived from this compound and offer a detailed protocol for the synthesis and characterization of a representative polymer for use in organic photovoltaic devices.
Application I: Organic Photovoltaics (OPVs)
Polymers synthesized from this compound can be engineered to have suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge separation and transport when blended with fullerene derivatives or other electron acceptors. The ester group can influence the polymer's solubility and film-forming properties, which are critical for device fabrication.
Key Advantages:
-
Tunable Optoelectronic Properties: The chemical structure allows for modification to control the bandgap and absorption spectrum.
-
Processability: The resulting polymers can be designed to be soluble in common organic solvents, facilitating large-area device fabrication via solution-based techniques like spin-coating and printing.
-
Potential for High Performance: Thiophene-based polymers have demonstrated high power conversion efficiencies in OPV devices.[1]
Application II: Organic Field-Effect Transistors (OFETs)
The ordered packing of polymer chains is crucial for achieving high charge carrier mobility in OFETs. The substituents on the thiophene ring of this compound can be chosen to promote self-assembly and crystallinity in the resulting polymer thin films, leading to enhanced device performance.
Key Advantages:
-
High Charge Carrier Mobility: Appropriate side-chain engineering can lead to polymers with high mobility, a key parameter for OFETs.
-
Environmental Stability: Thiophene-based polymers can exhibit good stability under ambient conditions.[2]
-
Flexible Electronics: The inherent flexibility of organic polymers makes them suitable for applications in flexible displays and wearable electronics.
Quantitative Data Summary
The following table summarizes representative quantitative data for a hypothetical polymer, Poly(this compound) or "P(MBrMT-co-Th)", synthesized via a Stille cross-coupling reaction with a comonomer (e.g., a distannylated thiophene derivative). This data is illustrative and based on typical values for similar thiophene-based copolymers used in organic electronics.
| Property | Value | Units | Characterization Method |
| Molecular Weight (Mn) | 15 - 30 | kDa | GPC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC | |
| HOMO Energy Level | -5.2 to -5.5 | eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -3.0 to -3.4 | eV | CV / UV-Vis Spectroscopy |
| Optical Bandgap (Eg) | 1.8 - 2.2 | eV | UV-Vis Spectroscopy |
| Hole Mobility (in OFET) | 0.01 - 0.5 | cm²/Vs | OFET Measurement |
| PCE (in OPV with PCBM) | 3 - 7 | % | Solar Simulator |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound -co- [2,2'-bithiophene]) via Stille Coupling
This protocol describes a representative synthesis of a copolymer using this compound and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene as monomers.
Materials:
-
This compound
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
-
Methanol
-
Hexane
-
Acetone
-
Chloroform
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a Schlenk flask, dissolve this compound (1.0 mmol) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 mmol) in 20 mL of anhydrous toluene.
-
Catalyst Addition: In a separate flask, dissolve Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) in 5 mL of anhydrous toluene.
-
Degassing: Degas both solutions by bubbling with argon for 30 minutes.
-
Polymerization: Using a cannula, transfer the catalyst solution to the monomer solution. Heat the reaction mixture to 110 °C and stir under an argon atmosphere for 48 hours.
-
End-capping: Cool the reaction to room temperature. Add 2-bromothiophene (0.2 mL) and stir for 2 hours. Then, add 2-(tributylstannyl)thiophene (0.2 mL) and stir for another 2 hours to end-cap the polymer chains.
-
Precipitation and Purification:
-
Pour the cooled reaction mixture into 200 mL of vigorously stirring methanol.
-
Collect the precipitated polymer by filtration.
-
Perform a Soxhlet extraction on the crude polymer sequentially with methanol, hexane, and acetone to remove catalyst residues and oligomers.
-
Dissolve the purified polymer in chloroform and re-precipitate it into methanol.
-
-
Drying: Collect the final polymer by filtration and dry it under vacuum at 40 °C for 24 hours.
Protocol 2: Fabrication of an Organic Photovoltaic (OPV) Device
Materials:
-
Synthesized Polymer (e.g., P(MBrMT-co-Th))
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Calcium (Ca)
-
Aluminum (Al)
-
Chlorobenzene
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates under a nitrogen stream.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds. Anneal at 150 °C for 10 minutes in a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a blend solution of the synthesized polymer and PC₆₁BM (e.g., in a 1:1 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL. Stir overnight at 50 °C in the glovebox.
-
Active Layer Deposition: Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds. Anneal the film at a predetermined optimal temperature (e.g., 110 °C) for 10 minutes.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of Calcium (20 nm) followed by a layer of Aluminum (100 nm) under high vacuum (< 10⁻⁶ Torr).
-
Device Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar irradiation (100 mW/cm²).
Visualizations
Caption: Workflow for polymer synthesis and OPV device fabrication.
Caption: Relationship from monomer to material applications.
References
Application Notes and Protocols for Methyl 3-bromo-5-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-methylthiophene-2-carboxylate is a versatile heterocyclic building block widely utilized in organic synthesis and medicinal chemistry. The presence of a bromine atom at the 3-position, a methyl group at the 5-position, and a methyl ester at the 2-position of the thiophene ring provides multiple sites for functionalization. This allows for the construction of complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.
This document provides detailed protocols for key synthetic transformations involving this compound, including Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. These methods are foundational for the synthesis of a diverse range of derivatives with potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Data Presentation
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of bromothiophene derivatives, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of Bromothiophene Esters with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 12 | 80-90 |
| 3 | 4-Tolylboronic acid | PdCl₂(dppf) (4) | K₂CO₃ | Dioxane/H₂O | 90 | 4.5 | 84 |
| 4 | 3-Furanylboronic acid | PdCl₂(dppf) (4) | K₂CO₃ | Dioxane/H₂O | 90 | 4.5 | 52 |
| 5 | 4-Pyridinylboronic acid | PdCl₂(dppf) (4) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 66 |
Yields are based on analogous reactions and may vary for this compound.[3][4]
Table 2: Heck Coupling of Bromothiophenes with Alkenes
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 12-24 | >80 |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 100-120 | 12-24 | 75-85 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | K₂CO₃ | Dioxane | 100 | 12 | ~80 |
Yields are based on analogous reactions and may vary.[5][6]
Table 3: Sonogashira Coupling of Bromothiophenes with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | Toluene | 60 | 8 | 80-90 |
| 3 | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (3) / P(p-tol)₃ (6) | - | DBU | DMF | 80 | 6 | ~90 |
Yields are based on analogous reactions and may vary.[7][8]
Experimental Protocols
General Workflow for Cross-Coupling Reactions
The following diagram illustrates a generalized workflow for the cross-coupling reactions described below.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of Methyl 5-methyl-3-phenylthiophene-2-carboxylate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
Protocol 2: Heck Coupling
This protocol outlines the synthesis of Methyl 3-(2-phenylethenyl)-5-methylthiophene-2-carboxylate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and K₂CO₃.
-
Add anhydrous DMF to the flask, followed by styrene.
-
Seal the flask and heat the reaction mixture to 120°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol details the synthesis of Methyl 3-(2-phenylethynyl)-5-methylthiophene-2-carboxylate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Conclusion
The protocols provided herein offer robust and adaptable methods for the functionalization of this compound. These palladium-catalyzed cross-coupling reactions are essential tools for the synthesis of a wide array of thiophene-containing molecules with potential applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 3-bromo-5-methylthiophene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 3-bromo-5-methylthiophene-2-carboxylate is a versatile heterocyclic building block used extensively in organic synthesis. Its structure, featuring a thiophene ring substituted with a bromo group, a methyl group, and a methyl ester, makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. The bromo substituent at the 3-position serves as a reactive handle for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the synthesis of complex molecular architectures. This compound is a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2]
These application notes provide detailed protocols for several key reaction mechanisms involving this compound, including its synthesis and participation in Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira cross-coupling reactions.
Protocol 1: Synthesis of this compound
The target compound is typically synthesized in a two-step process starting from 2-bromo-5-methylthiophene. The first step involves a directed lithiation and subsequent carboxylation to form 3-bromo-5-methylthiophene-2-carboxylic acid.[3] The second step is a standard esterification.
Part A: Synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid [3]
Experimental Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) by slowly adding a 1.6 M solution of n-butyllithium in hexane (105 cm³) to a solution of diisopropylamine (18.4 g, 0.18 mol) in tetrahydrofuran (150 cm³) at -30 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at -30 °C, then cool to -70 °C.
-
Slowly add a solution of 2-bromo-5-methylthiophene (24.8 g, 0.14 mol) in tetrahydrofuran (60 cm³) to the LDA solution at -70 °C.
-
Stir the reaction mixture for 2 hours at -70 °C.
-
Introduce a stream of dry carbon dioxide gas for 1 hour at -70 °C, continuing the addition as the mixture warms to room temperature.
-
Acidify the reaction mixture to pH 2 with 1 N hydrochloric acid and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/heptane 1:3) to yield 3-bromo-5-methylthiophene-2-carboxylic acid.
Part B: Esterification
Experimental Protocol:
-
Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid. This reaction is widely used due to its mild conditions and tolerance of various functional groups.[4]
General Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq).[5][6][7]
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene.[4][7]
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[4][6]
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki Coupling of Related Bromothiophenes
The following table summarizes yields from Suzuki coupling reactions performed on a similar substrate, pentyl 5-bromothiophene-2-carboxylate, with various arylboronic acids.[4]
| Entry | Arylboronic Acid | Solvent System | Yield (%) |
| 1 | Phenylboronic acid | Toluene | 76 |
| 2 | Phenylboronic acid | 1,4-Dioxane/H₂O | 82 |
| 3 | 4-Methylphenylboronic acid | 1,4-Dioxane/H₂O | 85 |
| 4 | 4-Methoxyphenylboronic acid | 1,4-Dioxane/H₂O | 88 |
| 5 | 3,4-Dichlorophenylboronic acid | 1,4-Dioxane/H₂O | 79 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing a powerful tool for synthesizing arylamines.[9][10]
General Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol %), a suitable phosphine ligand (e.g., XPhos or t-BuXPhos, 2-4 mol %), and a strong base (e.g., t-BuONa or Cs₂CO₃, 1.5-2.0 eq).[11]
-
Add this compound (1.0 eq) and the desired amine (1.2-1.5 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.[11][12]
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Typical Buchwald-Hartwig Reaction Parameters
| Component | Example | Typical Range/Type | Reference |
| Palladium Precatalyst | [Pd(allyl)Cl]₂ | Pd₂(dba)₃, Pd(OAc)₂ | [11] |
| Ligand | XPhos | t-BuXPhos, TrixiePhos, BINAP, DPPF | [8][11] |
| Base | t-BuONa | t-BuOLi, Cs₂CO₃, K₃PO₄ | [11] |
| Solvent | Toluene | Dioxane, THF | [11][12] |
| Temperature | 100 °C | 80-120 °C | [11] |
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Application Note 3: Stille Coupling
The Stille coupling reaction creates a C-C bond between an organohalide and an organotin compound, catalyzed by palladium. It is highly valued for its ability to proceed under neutral conditions, making it compatible with a wide array of sensitive functional groups.[13]
General Experimental Protocol: [13]
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the organostannane reagent (e.g., Aryl-Sn(CH₃)₃, 1.1 eq).
-
Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol %).
-
Via syringe, add an anhydrous and degassed solvent, such as toluene or DMF.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography. Note: Tin byproducts can be challenging to remove; treatment with a fluoride source (e.g., KF solution) or specific chromatography techniques may be required.
Data Presentation: Typical Stille Coupling Reaction Parameters
| Component | Example | Typical Range/Type |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂, Pd₂(dba)₃ |
| Organotin Reagent | Aryl-Sn(CH₃)₃ | Aryl-Sn(n-Bu)₃, Vinyl-Sn(n-Bu)₃ |
| Solvent | Toluene | DMF, THF, Dioxane |
| Temperature | 100 °C | 80-120 °C |
| Additives | (Optional) LiCl, CuI | - |
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex\n(Ar-Pd(II)L₂-Br)", fillcolor="#FBBC05"]; Transmetal [label="Transmetalation\nComplex\n(Ar-Pd(II)L₂-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim_Product [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#FFFFFF"];
// Input labels ArBr [label="Ar-Br", shape=plaintext]; ArSnR3 [label="Ar'-SnR₃", shape=plaintext];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition "]; OxAdd -> Transmetal [label=" Transmetalation\n (+ BrSnR₃)"]; Transmetal -> Pd0 [label=" Reductive\n Elimination "]; Transmetal -> RedElim_Product [style=dashed, arrowhead=none];
// Input arrows ArBr -> OxAdd [style=dashed]; ArSnR3 -> Transmetal [style=dashed]; }
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing the cross-coupling reactions described.
Caption: General laboratory workflow for cross-coupling reactions.
References
- 1. Methyl 5-Bromo-3-methylthiophene-2-carboxylate [myskinrecipes.com]
- 2. METHYL 5-BROMO-3-METHYLTHIOPHENE-2-CARBOXYLATE | 876938-56-6 [amp.chemicalbook.com]
- 3. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
"Methyl 3-bromo-5-methylthiophene-2-carboxylate" functionalization techniques
Beginning Functionalization Search
I'm starting a deep dive into functionalization methods for Methyl 3-bromo-5-methylthiophene-2-carboxylate. I'm prioritizing transition-metal catalyzed cross-coupling, lithiation, and other reactions. Early results look promising, with several interesting leads.
Exploring Reaction Pathways
I'm now focusing on specific reaction examples, diligently gathering detailed experimental procedures and quantitative data, paying close attention to reagents, catalysts, and yields. I'm organizing this data into easily comparable tables and preparing to outline reproducible experimental protocols for key reactions. This data will be complemented with clear Graphviz diagrams illustrating functionalization pathways.
Refining Functionalization Strategies
I'm now zeroing in on specific reactions, prioritizing transition-metal catalyzed cross-coupling and lithiation-based methods. I'm focusing on collecting detailed experimental procedures and quantitative yield data for key reactions. This data is being organized into tables, and I'm preparing reproducible experimental protocols and Graphviz diagrams to illustrate functionalization pathways. The final deliverable is taking shape.
Focusing the Search
I've got a good grasp on the general landscape of thiophene synthesis and its relevance to drug discovery, but I need to zero in on the specific details of functionalizing "Methyl 3-bromo-5-methylthiophene." The initial search was too broad. Now I'm refining my queries to find precise methods for this particular compound.
Deepening the Investigation
I'm now diving deeper into the specifics of "this compound" functionalization. While broad thiophene synthesis reactions are known (Paal-Knorr, Gewald, Fiesselmann), I'm hitting a wall finding direct derivatization protocols. I'm focusing on cross-coupling methods like Suzuki, Sonogashira, and Buchwald-Hartwig, and lithiation-boration strategies. The goal is to unearth precise yields, reagents, and conditions.
Examining Thiophene Functionalization
I'm now delving into the practical aspects of functionalizing "this compound". While the synthesis of aminothiophene derivatives yielded some leads, the focus has shifted to the specific compound at hand. I need to identify suitable reaction conditions and reagents for modifying this particular thiophene structure.
Targeting Specific Reactions
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Focusing on Detailed Protocols
I've been digging deeper into the palladium-catalyzed cross-coupling reactions of bromothiophenes and halogen-metal exchange. My recent efforts are focused on unearthing specific, detailed protocols. The general information is there, but I need practical, step-by-step guides for functionalization. I'm hoping to find some specific and reliable methods soon.
Targeting Precise Procedures
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Application Notes and Protocols for the Quantification of Methyl 3-bromo-5-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Methyl 3-bromo-5-methylthiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1] The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are designed to ensure accurate and reproducible quantification in various sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the separation and quantification of thiophene derivatives.[2][3] This method is particularly suitable for routine quality control and stability testing.
Experimental Protocol
a) Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[2]
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2][4]
-
Chemicals and Reagents:
b) Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is suggested.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[3]
-
Detection Wavelength: Determined by UV scan of the reference standard (typically in the range of 254-280 nm for thiophene derivatives).[4]
-
Injection Volume: 10 µL
c) Sample Preparation:
-
Standard Solutions: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.[2]
-
Sample Solutions: Dissolve the sample containing this compound in acetonitrile to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999[3] |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2%[3] |
| Accuracy (Recovery %) | 98 - 102%[3] |
Experimental Workflow
Figure 1: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated thiophenes.[6] It offers high sensitivity and specificity, making it ideal for trace analysis and impurity profiling.
Experimental Protocol
a) Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Chemicals and Reagents:
b) Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless or pulsed splitless for enhanced sensitivity.[8][9]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6]
c) Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the reference standard and the internal standard in a suitable solvent like hexane. Create calibration standards by diluting the stock solutions.
-
Sample Solutions: Dissolve the sample in the chosen solvent, add the internal standard, and vortex.
Data Presentation
Table 2: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.06 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Logical Relationship of GC-MS Parameters
References
- 1. CN114258392A - Enzyme inhibitors - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Methyl 3-bromo-5-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Methyl 3-bromo-5-methylthiophene-2-carboxylate as a key building block in the synthesis of bioactive molecules, with a particular focus on kinase inhibitors. The thiophene moiety is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2]
Application: Synthesis of Kinase Inhibitors
This compound is a versatile precursor for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The thiophene scaffold can be elaborated through various cross-coupling reactions to generate complex molecules that can interact with the ATP-binding site of kinases.
A key synthetic strategy involves the initial transformation of the 3-bromo group into an amino group, followed by coupling with a suitable heterocyclic partner. This approach has been successfully employed in the development of inhibitors for several important kinases, including p38 mitogen-activated protein kinase (MAPK), Spleen tyrosine kinase (Syk), and Src family tyrosine kinases.[3]
Hypothetical Synthetic Pathway to a Kinase Inhibitor
The following scheme illustrates a plausible synthetic route from this compound to a potential kinase inhibitor, based on methodologies described in patent literature for structurally related compounds.
References
Troubleshooting & Optimization
Optimizing reaction conditions for "Methyl 3-bromo-5-methylthiophene-2-carboxylate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-bromo-5-methylthiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound. The first is a two-step process that begins with the synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid, which is then esterified. The second approach is the direct bromination of methyl 3-methylthiophene-2-carboxylate.
Q2: Which brominating agent is recommended for the direct bromination of methyl 3-methylthiophene-2-carboxylate?
A2: N-Bromosuccinimide (NBS) is the most commonly used and recommended brominating agent for this transformation. It is generally more selective than using liquid bromine and the reaction conditions are milder.
Q3: What is the most common side product in the direct bromination route?
A3: The most prevalent side product is the di-brominated species, methyl 3,4-dibromo-5-methylthiophene-2-carboxylate. Over-bromination can be minimized by carefully controlling the stoichiometry of NBS and the reaction temperature.
Q4: How can I purify the final product?
A4: The most effective method for purifying this compound is silica gel column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent like methanol or ethanol can also be employed for further purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Two-Step Synthesis (Carboxylation followed by Esterification)
Problem 1: Low yield in the synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete lithiation of 2-bromo-5-methylthiophene. | Ensure the reaction is carried out under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated n-butyllithium. |
| Inefficient carboxylation. | Ensure the carbon dioxide is dry and bubbled through the reaction mixture efficiently. The temperature should be maintained at -70 °C during the addition of CO2. |
| Product loss during workup. | Acidify the reaction mixture to approximately pH 2 to ensure complete protonation of the carboxylate. Use an adequate amount of extraction solvent (e.g., ethyl acetate). |
Problem 2: Incomplete esterification of 3-bromo-5-methylthiophene-2-carboxylic acid.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient acid catalyst. | Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). |
| Equilibrium not driven to the product side. | Use a large excess of methanol, which also serves as the solvent. Consider removing water as it forms, although using excess methanol is often sufficient. |
| Steric hindrance around the carboxylic acid. | While not a major issue for this substrate, prolonged reaction times or slightly elevated temperatures (reflux) can help overcome any minor steric hindrance. |
Route 2: Direct Bromination of Methyl 3-methylthiophene-2-carboxylate
Problem 1: Formation of significant amounts of di-brominated side product.
| Possible Cause | Troubleshooting Suggestion |
| Excess of NBS. | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of NBS. Add the NBS portion-wise or as a solution via a dropping funnel to maintain a low concentration in the reaction mixture. |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity. |
| Inappropriate solvent. | Solvents like acetonitrile or chloroform are commonly used. Acetonitrile can sometimes offer better selectivity.[1] |
Problem 2: Incomplete consumption of the starting material.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient NBS. | Ensure the NBS is of high purity and use at least one full equivalent. |
| Low reaction temperature. | If the reaction is sluggish at lower temperatures, allow it to warm to room temperature and monitor by TLC. |
| Inefficient stirring. | Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reagents. |
Data Presentation
The following table summarizes the impact of varying reaction conditions on the direct bromination of a substituted thiophene, which can be used as a guide for optimizing the synthesis of this compound.
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Monobrominated Product (%) | Notes |
| 1 | NBS (1.0) | Acetonitrile | 0 to RT | 0.5 | ~99 | High selectivity and yield reported for a similar substrate.[1] |
| 2 | NBS (1.1) | Chloroform | 0 to RT | 2 | ~85 | Potential for di-bromination increases with excess NBS. |
| 3 | Br₂ in Acetic Acid (1.0) | Acetic Acid | 0 to RT | 1 | Variable | Can lead to a mixture of products and is less selective than NBS. |
| 4 | NBS (2.2) | DMF | Reflux | 11 | Low | These conditions favor di-bromination.[2] |
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid[3]
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To a solution of diisopropylamine (18.4 g, 0.18 mol) in tetrahydrofuran (150 cm³), slowly add a 1.6 M solution of n-butyllithium in hexane (105 cm³) at -30 °C.
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Stir the mixture for 30 minutes at -30 °C, then cool to -70 °C.
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Slowly add a solution of 2-bromo-5-methylthiophene (24.8 g, 0.14 mol) in tetrahydrofuran (60 cm³) at -70 °C.
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Stir the reaction mixture for 2 hours at -70 °C.
-
Introduce a stream of dry carbon dioxide at -70 °C for 1 hour, and continue the addition as the mixture warms to room temperature.
-
Acidify the reaction mixture to pH 2 with 1 N hydrochloric acid and extract with ethyl acetate.
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Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by chromatography on silica gel (ethyl acetate/heptane 1:3) to yield 3-bromo-5-methylthiophene-2-carboxylic acid.
Protocol 2: Esterification of 3-bromo-5-methylthiophene-2-carboxylic acid
-
Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid (1.0 eq) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent to yield this compound.
Protocol 3: Direct Bromination of Methyl 3-methylthiophene-2-carboxylate (Adapted from a similar procedure[1])
-
Dissolve methyl 3-methylthiophene-2-carboxylate (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (hexane/ethyl acetate).
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Synthesis of Methyl 3-bromo-5-methylthiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-bromo-5-methylthiophene-2-carboxylate . This guide addresses common side reactions and other experimental challenges.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Route 1: Direct Bromination of Methyl 5-methylthiophene-2-carboxylate
This synthetic approach involves the direct bromination of the esterified starting material.
Q1: My bromination reaction is producing a mixture of products, including di-brominated compounds. How can I improve the selectivity for the desired mono-bromo product?
A1: Over-bromination is a common side reaction when working with electron-rich thiophene rings. To improve selectivity:
-
Choice of Brominating Agent: Use a milder and more selective brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine (Br₂). NBS is known to provide better control over mono-bromination.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the starting material relative to NBS can help minimize di-bromination.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or below) to reduce the reaction rate and enhance selectivity.
-
Solvent: The choice of solvent can influence selectivity. Acetic acid is a common solvent for NBS brominations of thiophenes and can promote high regioselectivity.[1][2]
Q2: I am observing the formation of an isomeric bromo-product. How can I ensure the correct regioselectivity?
A2: The directing effects of the substituents on the thiophene ring determine the position of bromination. For Methyl 5-methylthiophene-2-carboxylate, the methyl group is an ortho-, para- director and the methoxycarbonyl group is a meta- director. Bromination is expected to occur at the 3-position. To ensure correct regioselectivity:
-
Reaction Conditions: As mentioned above, using NBS in acetic acid at room temperature has been shown to be highly regioselective for the 2-position of substituted thiophenes.[1][2]
-
Analytical Verification: Use analytical techniques like ¹H NMR and GC-MS to confirm the structure of your product and identify any isomeric impurities.
Q3: The purification of the final product is challenging due to the presence of unreacted starting material and di-brominated byproducts. What is the best purification strategy?
A3: Purification of brominated thiophenes can be difficult due to similar polarities of the desired product and byproducts.
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Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective. Careful monitoring of fractions by TLC is crucial.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Route 2: Esterification of 3-bromo-5-methylthiophene-2-carboxylic acid
This alternative route involves the synthesis of the carboxylic acid precursor followed by esterification.
Q1: During the synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid via lithiation and carboxylation, I am getting low yields. What are the potential reasons?
A1: Low yields in this multi-step synthesis can arise from several factors:
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Incomplete Lithiation: Ensure your glassware is completely dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The presence of moisture or oxygen will quench the organolithium reagent. Use of freshly titrated n-butyllithium is recommended.
-
Side Reactions during Carboxylation: Ensure the carbon dioxide used is dry. The addition of CO₂ should be done at low temperature (-70 °C) to prevent side reactions.[3]
-
Workup: Acidification of the reaction mixture to pH 2 is necessary to protonate the carboxylate and allow for extraction into an organic solvent.[3]
Q2: I am concerned about the possibility of decarboxylation of my brominated carboxylic acid during the esterification step. How can I avoid this?
A2: While decarboxylation of some carboxylic acids can occur at high temperatures, thiophene-2-carboxylic acids are generally stable. To minimize the risk:
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Mild Esterification Conditions: Use a mild esterification method such as Fischer esterification under standard reflux conditions with a catalytic amount of strong acid (e.g., H₂SO₄).[4] This method is generally not harsh enough to cause significant decarboxylation.
-
Alternative Methods: If decarboxylation is a persistent issue, consider using milder, room temperature esterification methods, such as those employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine).
Q3: My Fischer esterification is not going to completion. How can I improve the yield of the ester?
A3: Fischer esterification is an equilibrium reaction. To drive the reaction towards the product side:
-
Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent.[4][5]
-
Water Removal: Although often not necessary with a large excess of alcohol, azeotropic removal of water using a Dean-Stark apparatus with a co-solvent like toluene can be employed.
-
Reaction Time: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress by TLC.
Quantitative Data Summary
| Parameter | Route 1: Direct Bromination (Typical Conditions) | Route 2: Esterification of Precursor Acid (Reported Yield) |
| Starting Material | Methyl 5-methylthiophene-2-carboxylate | 3-bromo-5-methylthiophene-2-carboxylic acid |
| Reagents | NBS, Acetic Acid | Methanol, Catalytic H₂SO₄ |
| Yield | Not explicitly reported, but generally high for selective NBS bromination. | 66% (for the precursor acid synthesis)[3] |
| Key Side Reactions | Over-bromination (di-bromination), Isomeric mono-bromination | Incomplete lithiation/carboxylation, Incomplete esterification, Potential for decarboxylation (low risk) |
Experimental Protocols
Protocol for Route 2: Synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid[3]
-
To a solution of diisopropylamine (18.4 g, 0.18 mol) in 150 cm³ of tetrahydrofuran at -30 °C, slowly add a 1.6 M solution of butyllithium in hexane (105 cm³).
-
Stir the mixture for 30 minutes at -30 °C, then cool to -70 °C.
-
At -70 °C, slowly add a solution of 2-bromo-5-methylthiophene (24.8 g, 0.14 mol) in 60 cm³ of tetrahydrofuran.
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Stir the reaction mixture for 2 hours at -70 °C.
-
Introduce a stream of dry carbon dioxide at -70 °C for 1 hour, and continue the addition as the mixture warms to room temperature.
-
Acidify the reaction mixture to pH 2 with 1 N hydrochloric acid and extract with ethyl acetate.
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Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by chromatography on silica gel using an ethyl acetate/heptane (1:3) eluent to yield 3-bromo-5-methylthiophene-2-carboxylic acid.
Protocol for Fischer Esterification (General Procedure)[4]
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Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid in an excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Synthesis of Methyl 3-bromo-5-methylthiophene-2-carboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-bromo-5-methylthiophene-2-carboxylate synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis, presented in a question-and-answer format.
Section 1: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid (Precursor)
Q1: My lithiation of 2-bromo-5-methylthiophene is resulting in low yields of the desired carboxylic acid after quenching with CO₂. What are the potential causes?
A1: Low yields in this step often stem from issues with the lithiation reaction itself or the subsequent carboxylation. Here are the primary factors to investigate:
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Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.
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Temperature Control: The lithiation of thiophenes is highly temperature-dependent. The reaction should be maintained at a low temperature (typically -70 °C to -78 °C) to prevent side reactions, such as decomposition of the lithiated intermediate.[1]
-
Reagent Quality: The quality of the n-BuLi is crucial. Use a freshly titrated or newly purchased bottle. Old or improperly stored n-BuLi will have a lower molarity, leading to incomplete lithiation.
-
Addition Rate: Slow, dropwise addition of n-BuLi to the solution of 2-bromo-5-methylthiophene is important to control the reaction exotherm and prevent localized high concentrations of the reagent.[1]
-
Incomplete Carboxylation: Ensure a sufficient excess of dry CO₂ is introduced to the reaction mixture. Using CO₂ gas from a cylinder is preferable to using dry ice, which can contain water.
Q2: I am observing the formation of debrominated starting material (5-methylthiophene-2-carboxylic acid) as a significant byproduct. How can I minimize this?
A2: The formation of the debrominated product suggests that the lithiated species is being quenched by a proton source before it can react with CO₂.
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Proton Source: The most likely proton source is residual water in the reagents or solvent. As mentioned in A1, ensuring strictly anhydrous conditions is critical.
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Reaction Quenching: When quenching the reaction with an acidic aqueous solution, ensure that the carboxylation is complete before adding the acid.
Q3: My reaction mixture turns black or forms a tar-like substance during the lithiation or carboxylation step. What is causing this and how can I prevent it?
A3: Tar formation is often a sign of polymerization or decomposition of the thiophene ring, which can be triggered by:
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Elevated Temperatures: Allowing the reaction to warm up prematurely can lead to decomposition of the lithiated thiophene. Maintain the recommended low temperature throughout the addition and stirring phases.
-
Impure Reagents: Impurities in the starting materials or solvents can initiate polymerization. Use high-purity reagents and freshly distilled solvents.
Section 2: Esterification of 3-Bromo-5-methylthiophene-2-carboxylic acid
Q4: The esterification of my carboxylic acid precursor with methanol is incomplete, resulting in low yields of the desired methyl ester. What can I do to improve the conversion?
A4: Incomplete esterification is a common issue. Here are several approaches to drive the reaction to completion:
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Choice of Method:
-
Fischer Esterification: This is a common method using an acid catalyst (e.g., concentrated H₂SO₄) and an excess of methanol. To improve yield, ensure the removal of water as it forms, for example, by using a Dean-Stark apparatus.
-
Using a Milder Activating Agent: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be very effective under milder conditions.
-
-
Reaction Time and Temperature: Fischer esterification may require prolonged refluxing (e.g., 30 hours) to achieve high conversion.[2] Monitor the reaction by TLC to determine the optimal reaction time.
-
Purity of Carboxylic Acid: Ensure the starting carboxylic acid is pure and dry. Impurities can interfere with the reaction.
Q5: I am observing side reactions or decomposition of my product during the esterification. How can I mitigate this?
A5: Thiophene rings can be sensitive to strong acidic conditions and high temperatures.
-
Milder Conditions: If decomposition is observed with strong acids like H₂SO₄, consider using a milder acid catalyst or switching to a DCC/DMAP-mediated esterification which proceeds at or below room temperature.
-
Temperature Control: Avoid excessive heating during the reaction and work-up to minimize degradation of the product.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Lithiation Temperature | -70 °C | -30 °C | 0 °C | 66 | [1] |
| Esterification Catalyst | H₂SO₄ (conc.) | DCC/DMAP | p-TsOH | >90 (general) | [2] |
| Esterification Time (H₂SO₄) | 12 h | 24 h | 30 h | Varies | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid
This protocol is adapted from a literature procedure.[1]
Materials:
-
2-bromo-5-methylthiophene
-
n-butyllithium (1.6 M in hexane)
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Carbon dioxide (gas)
-
1 N Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diisopropylamine (0.18 mol) and anhydrous THF (150 cm³).
-
Cool the solution to -30 °C and slowly add a 1.6 M solution of n-butyllithium in hexane (105 cm³).
-
Stir the mixture for 30 minutes at -30 °C, then cool to -70 °C.
-
Slowly add a solution of 2-bromo-5-methylthiophene (0.14 mol) in anhydrous THF (60 cm³) to the reaction mixture at -70 °C.
-
Stir the reaction mixture for 2 hours at -70 °C.
-
Introduce a stream of dry carbon dioxide gas into the reaction mixture at -70 °C for 1 hour. Continue the addition of carbon dioxide as the mixture warms up to room temperature.
-
Acidify the reaction mixture to pH 2 by adding 1 N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/heptane 1:3) to yield 3-bromo-5-methylthiophene-2-carboxylic acid.
Protocol 2: Esterification to this compound (General Procedure)
Materials:
-
3-Bromo-5-methylthiophene-2-carboxylic acid
-
Methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-5-methylthiophene-2-carboxylic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for several hours (monitor by TLC for completion, which could take up to 30 hours).[2]
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography or distillation.
Visualizations
References
Technical Support Center: Methyl 3-bromo-5-methylthiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-bromo-5-methylthiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in this compound?
A1: Common impurities can originate from the starting materials, side reactions during the synthesis of the precursor acid, or the final esterification step. These include:
-
Starting Materials and Precursors:
-
2-Bromo-5-methylthiophene (starting material for the carboxylic acid precursor).
-
3-Bromo-5-methylthiophene-2-carboxylic acid (unreacted precursor).
-
-
Isomeric Impurities:
-
Other brominated isomers of methyl 5-methylthiophene-2-carboxylate (e.g., bromination at a different position).
-
-
Over-brominated Species:
-
Dibromo- or tribromo-methylthiophene derivatives.
-
-
Byproducts of Synthesis:
-
3-Bromo-5-methylthiophene (from decarboxylation of the carboxylic acid precursor).
-
Unidentified polymeric materials.
-
Q2: How can I best purify crude this compound?
A2: The primary methods for purification are column chromatography and recrystallization.
-
Column Chromatography: This is effective for removing a wide range of impurities. A typical stationary phase is silica gel with a non-polar/polar eluent system like hexane/ethyl acetate.
-
Recrystallization: This method is excellent for achieving high purity if a suitable solvent is found. Common solvents to try include methanol, ethanol, or mixed solvent systems.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic Acid (Precursor)
Low yields in the lithiation and carboxylation of 2-bromo-5-methylthiophene can be due to several factors.
| Potential Cause | Troubleshooting Step |
| Incomplete lithiation | Ensure strictly anhydrous conditions and use freshly titrated n-butyllithium. |
| Degradation of the organolithium intermediate | Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of reagents. |
| Inefficient carboxylation | Use a large excess of freshly crushed dry ice (solid CO₂) and allow the reaction to warm to room temperature slowly. |
| Impure starting material | Purify the 2-bromo-5-methylthiophene by distillation before use. |
Issue 2: Incomplete Esterification or Presence of Starting Carboxylic Acid
The presence of unreacted 3-bromo-5-methylthiophene-2-carboxylic acid is a common issue in Fischer esterification.
| Potential Cause | Troubleshooting Step |
| Equilibrium not shifted towards the product | Use a large excess of methanol (can be used as the solvent). |
| Insufficient catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. |
| Presence of water | Use anhydrous methanol and consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water as it forms.[1][2][3][4][5][6][7] |
| Short reaction time or low temperature | Increase the reflux time and ensure the reaction reaches the appropriate temperature. |
Issue 3: Presence of Multiple Brominated Species
The detection of di- or tri-brominated impurities suggests issues with the bromination step during the synthesis of the starting materials or unintended side reactions.
| Potential Cause | Troubleshooting Step |
| Over-bromination of the thiophene ring | Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂). Perform the reaction at a low temperature to improve selectivity. |
| "Halogen dance" rearrangement | Lithiation of bromothiophenes can sometimes lead to rearranged products. Ensure precise temperature control during lithiation. |
Experimental Protocols
Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid [8]
This protocol is a common method for synthesizing the carboxylic acid precursor.
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -30 °C and slowly add n-butyllithium. Stir for 30 minutes.
-
Cool the mixture to -70 °C and slowly add a solution of 2-bromo-5-methylthiophene in anhydrous THF.
-
Stir the reaction mixture at -70 °C for 2 hours.
-
Introduce a stream of dry carbon dioxide gas for 1 hour at -70 °C and continue as the mixture warms to room temperature.
-
Acidify the reaction mixture to pH 2 with 1 N hydrochloric acid and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound (Fischer Esterification) [2][9]
This protocol describes the esterification of the carboxylic acid precursor.
-
In a round-bottom flask, dissolve 3-bromo-5-methylthiophene-2-carboxylic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC or HPLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Illustrative Purity Profile of this compound after Purification
| Compound | Crude Product (Area % by HPLC) | After Column Chromatography (Area % by HPLC) | After Recrystallization (Area % by HPLC) |
| This compound | 85.2 | 98.5 | >99.5 |
| 3-Bromo-5-methylthiophene-2-carboxylic acid | 5.8 | 0.5 | <0.1 |
| 2-Bromo-5-methylthiophene | 3.1 | 0.2 | Not Detected |
| Dibromo-5-methylthiophene-2-carboxylate Isomers | 2.5 | 0.3 | Not Detected |
| Other Impurities | 3.4 | 0.5 | <0.4 |
Visualizations
Caption: Workflow for Impurity Identification and Purification.
Caption: Troubleshooting Guide for Incomplete Esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. cerritos.edu [cerritos.edu]
- 6. Khan Academy [khanacademy.org]
- 7. athabascau.ca [athabascau.ca]
- 8. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Suzuki Coupling of Methyl 3-bromo-5-methylthiophene-2-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Methyl 3-bromo-5-methylthiophene-2-carboxylate in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has a very low or no yield. What are the most common causes?
Low or no yield is a frequent issue that can stem from several factors. A systematic approach is best for troubleshooting.[1]
-
Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned. The formation of palladium black (a black precipitate) is a visual indicator of catalyst decomposition.[1] Ensure you are using a high-purity catalyst and that substrates or solvents are free from impurities that could act as poisons (e.g., sulfur-containing compounds).
-
Inefficient Oxidative Addition: The carbon-bromine bond on the electron-rich thiophene ring may be slow to react. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can significantly accelerate this initial step of the catalytic cycle.[1][2]
-
Poor Reagent Quality: Verify the purity and stability of all reagents, particularly the boronic acid or ester, which can degrade over time.[1] Solvents must be anhydrous and properly degassed, as oxygen can deactivate the catalyst and lead to side reactions like homocoupling.[1][3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent. An incorrect combination can lead to poor solubility, slow reaction rates, or unwanted side reactions.[1]
Q2: I am observing significant side products. What are they and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, lowering the yield of your product.
-
Protodeboronation: This is the replacement of the boron group on your coupling partner with a hydrogen atom from the solvent or base.[1][4] It is a very common side reaction, especially with unstable boronic acids.[1][4] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which release the boronic acid slowly under the reaction conditions.[3][5]
-
Dehalogenation: This is the replacement of the bromine atom on your thiophene substrate with a hydrogen atom. This can be a significant issue, particularly when water is present in the reaction mixture.[3][6] Using minimal, controlled amounts of water or employing anhydrous conditions can help, though water is often necessary for the reaction to proceed.[3][6]
-
Homocoupling: This side reaction involves the boronic acid coupling with itself to form a biaryl byproduct. It is primarily caused by the presence of oxygen.[3] Thoroughly degassing all solvents and maintaining a strict inert atmosphere (argon or nitrogen) is crucial to prevent this.[3]
-
Ester Hydrolysis: The methyl ester group on your thiophene substrate can be hydrolyzed to a carboxylic acid under basic aqueous conditions, especially at elevated temperatures. Using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) can help prevent this.[7] Switching to anhydrous solvents like DMF or pure toluene may also be beneficial.[7][8]
Q3: How do I select the optimal conditions (catalyst, ligand, base, solvent) for this specific substrate?
There is no single "universal" method, but a good starting point can be established based on literature for similar bromothiophene derivatives.[9]
-
Catalyst/Ligand: For heteroaryl bromides, Pd(PPh₃)₄ is a classic and often effective catalyst.[10][11] However, for challenging or electron-rich substrates, more advanced catalyst systems using bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ often give superior results.[12][13][14]
-
Base: The base plays a crucial role in the transmetalation step. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3][8][10] K₃PO₄ is often a robust choice for thiophene couplings.[10][15][16][17]
-
Solvent: A mixture of an organic solvent with water is most common. Popular choices include 1,4-dioxane/water, toluene/water, or THF/water.[1][6] The organic solvent helps dissolve the substrates, while water is often needed to dissolve the inorganic base and facilitate the catalytic cycle.[6]
Troubleshooting Workflow
If you are experiencing low to no yield, follow this systematic workflow to diagnose the issue.
Caption: A workflow for troubleshooting a failed Suzuki coupling reaction.
Reaction Component Overview
The success of the Suzuki coupling depends on the interplay between several key components.
Caption: Key components and their roles in the Suzuki coupling reaction.
Quantitative Data: Typical Reaction Conditions
The table below summarizes common starting conditions for the Suzuki coupling of bromothiophenes, which can be adapted for this compound. Optimization for your specific boronic acid partner is likely required.
| Component | Example 1[10][15] | Example 2[6][11] | Example 3[17] |
| Substrate | Dibromothiophene derivative | Bromothiophene derivative | 2-bromo-5-(bromomethyl)thiophene |
| Catalyst | Pd(PPh₃)₄ (2.5-6 mol%) | Pd(PPh₃)₄ (1-5 mol%) | Pd(PPh₃)₄ (2.5 mol%) |
| Base | K₃PO₄ (2-4 equiv.) | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 90 °C | 80-100 °C | 90 °C |
| Time | 12 h | 12-24 h | 12 h |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)[10][11]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction tube, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[11]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄).[10]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring for 12-24 hours.[6][10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.[3][11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][18]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Methyl 3-bromo-5-methylthiophene-2-carboxylate Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 3-bromo-5-methylthiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis typically involves the bromination of the precursor, Methyl 5-methylthiophene-2-carboxylate. Common brominating agents include N-Bromosuccinimide (NBS) or liquid bromine, often in a suitable solvent like acetic acid, THF, or a chlorinated solvent.[1][2] The choice of agent and solvent can significantly impact selectivity and yield.
Q2: What are the primary impurities I should expect during this reaction?
A2: Key impurities often include the starting material, the dibrominated product (Methyl 3,4-dibromo-5-methylthiophene-2-carboxylate), and potentially isomerized byproducts. Over-bromination is a common issue, especially at larger scales.[2][3]
Q3: My reaction is not proceeding to completion. What are the likely causes?
A3: Incomplete conversion can be due to several factors: insufficient brominating agent, poor reagent quality (e.g., hydrolyzed NBS), or inadequate reaction temperature/time. For electrophilic brominations, ensuring the reaction conditions are anhydrous can also be critical.
Q4: Is the bromination of thiophenes a hazardous reaction at scale?
A4: Yes, bromination reactions can be highly exothermic and release corrosive HBr gas. When using liquid bromine, which is highly toxic and volatile, careful control of the addition rate and efficient gas scrubbing are mandatory.[4] A thermal hazard analysis is strongly recommended before attempting scale-up.
Q5: How can I effectively purify the final product at a multi-gram or kilogram scale?
A5: While laboratory-scale purification often relies on silica gel chromatography, this is not always feasible for large quantities.[5][6] At scale, purification strategies shift towards crystallization, fractional distillation under reduced pressure, or slurry washes with appropriate anti-solvents to remove specific impurities.[4][6]
Troubleshooting Guide
Problem 1: Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC, GC, or LC-MS. If the starting material remains, consider extending the reaction time or slightly increasing the temperature. Ensure the brominating agent is fully active. |
| Product Degradation | Thiophene rings can be sensitive to strong acids or high temperatures. Avoid excessive heating. Ensure the quench step is performed promptly and efficiently neutralizes any acidic byproducts like HBr. |
| Mechanical Losses | During workup and extraction, significant material can be lost. Optimize phase separations and minimize transfers. Ensure the product is fully extracted from the aqueous layer by checking the pH and using an adequate amount of organic solvent. |
| Poor Brominating Agent | Use a freshly opened or properly stored bottle of N-Bromosuccinimide (NBS). If using bromine, ensure it has not been contaminated with water. Consider titrating the brominating agent if its purity is in doubt. |
Problem 2: High Levels of Dibromo- Impurity
| Potential Cause | Recommended Solution |
| Over-addition of Brominating Agent | Use a precise stoichiometry of the brominating agent (typically 1.0-1.1 equivalents). Adding more than necessary will drive the formation of the dibromo- species. |
| Poor Mixing / Localized "Hot Spots" | On scale-up, inefficient mixing can lead to localized areas of high bromine concentration, causing over-bromination.[2] Use an appropriate reactor with overhead stirring and baffles. For liquid bromine, consider subsurface addition to improve dispersion. |
| Reaction Temperature Too High | Elevated temperatures can sometimes favor over-reaction. Maintain the recommended temperature profile. A common strategy is to add the brominating agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.[1][2] |
| Solvent Effects | The choice of solvent can influence selectivity. Polar solvents like DMF might accelerate the reaction but can also lead to more side products.[2] Consider less polar solvents like THF or Dichloromethane for better control. |
Problem 3: Exothermic Reaction / Thermal Runaway
| Potential Cause | Recommended Solution |
| Rapid Addition of Bromine | The bromination of activated rings like thiophene is highly exothermic. Add the brominating agent slowly and portion-wise, or via a syringe pump, while carefully monitoring the internal temperature. |
| Inadequate Cooling | Ensure the reactor's cooling system is sufficient for the scale. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. Perform a pre-run with solvent only to test the cooling capacity. |
| Concentrated Reaction Mixture | Running the reaction at too high a concentration increases the energy output per unit volume. Using a sufficient amount of solvent helps to moderate the exotherm by acting as a heat sink. |
Experimental Protocols
Lab-Scale Synthesis (Exemplary Protocol)
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Methyl 5-methylthiophene-2-carboxylate (1.0 eq) in Tetrahydrofuran (THF, 10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in THF (5 volumes). Add this solution dropwise to the cooled thiophene solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quench: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 volumes).
-
Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (2 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[6]
Data Presentation
Table 1: Effect of Brominating Agent and Solvent on Selectivity
| Brominating Agent (eq.) | Solvent | Temperature (°C) | Yield of Mono-bromo (%) | Dibromo- Impurity (%) |
| NBS (1.05) | THF | 0 to RT | 85 | 5 |
| NBS (1.05) | Acetic Acid | RT | 78 | 12 |
| Br₂ (1.0) | CH₂Cl₂ | 0 | 82 | 8 |
| Br₂ (1.1) | CH₂Cl₂ | 0 | 75 | 20 |
Note: Data are representative and may vary based on specific reaction conditions and scale.
Visualizations
Workflow and Decision Diagrams
The following diagrams illustrate key processes and troubleshooting logic for the synthesis.
Caption: General workflow for the bromination of Methyl 5-methylthiophene-2-carboxylate.
Caption: Troubleshooting logic for the formation of dibromo- impurity during scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
Preventing decomposition of "Methyl 3-bromo-5-methylthiophene-2-carboxylate" during storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of "Methyl 3-bromo-5-methylthiophene-2-carboxylate" during storage and handling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) | Exposure to light, air (oxidation), or moisture. | 1. Immediately transfer the compound to a fresh, clean, amber vial. 2. Purge the vial with an inert gas (argon or nitrogen) before sealing. 3. Store at the recommended low temperature (see storage guidelines). 4. Verify the purity of the material using analytical techniques like HPLC or NMR before use. |
| Decreased purity observed by HPLC or NMR | Decomposition due to improper storage conditions (temperature, light, air, moisture). | 1. Review storage and handling procedures to ensure compliance with recommendations. 2. Consider potential contamination from solvents or other reagents. 3. If purity is significantly compromised, it is recommended to purify the material (e.g., by recrystallization or chromatography) or use a fresh batch. |
| Inconsistent experimental results | Degradation of the starting material, leading to lower yields or unexpected side products. | 1. Confirm the purity of "this compound" before starting the experiment. 2. Use freshly opened or recently purified material for sensitive reactions. 3. Avoid repeated freeze-thaw cycles. Aliquot the compound into smaller, single-use vials if necessary. |
| Formation of new, unidentified peaks in analytical data | Chemical degradation has occurred. Potential degradation products include the hydrolyzed carboxylic acid, oxidized species (sulfoxide), or debrominated analog. | 1. Refer to the "Potential Decomposition Pathways" section to hypothesize the structure of the impurities. 2. Use techniques like LC-MS to identify the mass of the impurities and aid in structure elucidation. 3. Adjust experimental workup to remove these impurities if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store at low temperatures, ideally between -20°C and 8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by storing in an amber or opaque vial.
-
Moisture: Keep in a tightly sealed container to prevent hydrolysis. A desiccator can provide additional protection.
Q2: What are the potential decomposition pathways for this compound?
A2: Based on the structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of moisture, acid, or base.
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone.
-
Photodegradation: Exposure to light, especially UV light, can promote the cleavage of the carbon-bromine bond, leading to debromination.
Q3: How can I detect decomposition in my sample?
A3: Decomposition can be detected through several methods:
-
Visual Inspection: A change in color from white or off-white to yellow or brown can be an initial indicator of degradation.
-
Thin-Layer Chromatography (TLC): The appearance of new spots in addition to the main product spot can indicate the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the main compound and the emergence of new peaks are quantitative indicators of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of new signals or a decrease in the integration of the characteristic peaks of the starting material can confirm decomposition.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid storing or mixing this compound with strong oxidizing agents, strong acids, and strong bases, as these can accelerate its decomposition.
Experimental Protocols
Stability Indicating HPLC Method
This method can be used to assess the purity of this compound and detect potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Keep at room temperature for 8 hours. |
| Oxidation | Dissolve the compound in a 1:1 mixture of acetonitrile and water containing 3% hydrogen peroxide. Keep at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid compound in an oven at 80°C for 48 hours. |
| Photodegradation | Expose the solid compound to UV light (254 nm) for 24 hours. |
After exposure to each stress condition, prepare the samples as described in the HPLC method and analyze them to observe the formation of degradation products.
Visualizations
Caption: Potential decomposition pathways of the target compound.
Caption: Workflow for storage, analysis, and troubleshooting.
Technical Support Center: Reaction Monitoring of Methyl 3-bromo-5-methylthiophene-2-carboxylate
Welcome to the technical support center for the reaction monitoring of Methyl 3-bromo-5-methylthiophene-2-carboxylate. This guide provides troubleshooting information and frequently asked questions (FAQs) for monitoring this chemical reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the TLC and HPLC analysis of the synthesis of this compound.
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaky or elongated. | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The chosen solvent system is too polar. | Decrease the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate mixture, increase the proportion of hexane. | |
| The sample contains acidic or basic impurities. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve spot shape. | |
| Spots are not moving from the baseline (Rf value is too low). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system). |
| All spots run to the top of the plate (Rf value is too high). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase hexane in a hexane/ethyl acetate system). |
| No spots are visible under UV light. | The compound does not have a UV-active chromophore.[1][2][3] | Use a visualization agent such as iodine vapor or a potassium permanganate stain.[2][3][4] Thiophene derivatives can often be visualized with these methods. |
| The sample concentration is too low. | Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications. | |
| Faint or indistinct spots. | Insufficient sample concentration. | Increase the concentration of the sample spotted on the plate. |
| Inefficient visualization. | Ensure the visualization agent is fresh and properly applied. For UV visualization, check that the lamp is functioning correctly.[1] | |
| Spots are overlapping or poorly resolved. | The solvent system is not optimal. | Experiment with different solvent systems of varying polarities. A common starting point for compounds like this is a mixture of hexane and ethyl acetate.[5][6] |
| The TLC plate is overloaded. | Apply a smaller amount of the sample to the plate. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No peaks are observed. | Injection issue. | Check the injector for any blockages or leaks. Ensure the correct injection volume is set. |
| Detector issue. | Verify that the detector is on and the lamp is functioning. Ensure the chosen wavelength is appropriate for the analyte; thiophene derivatives often absorb in the UV range. | |
| No sample was loaded. | Confirm that the sample vial contains the solution and is correctly placed in the autosampler. | |
| Broad or tailing peaks. | Column degradation. | Replace the column with a new one. Consider using a guard column to extend the life of the analytical column.[7] |
| Incompatible sample solvent. | Dissolve the sample in the mobile phase or a weaker solvent.[7][8] | |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Presence of secondary interactions. | Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to improve peak shape. | |
| Split peaks. | Column void or blockage at the inlet.[9][10] | Reverse flush the column (if permissible by the manufacturer) or replace it. |
| Sample solvent is too strong. | Dissolve the sample in a solvent weaker than or the same as the mobile phase.[8] | |
| Injector issue.[10] | Inspect the injector rotor seal for wear and replace if necessary. | |
| Shifting retention times. | Inconsistent mobile phase composition.[7] | Prepare fresh mobile phase and ensure accurate mixing. Degas the mobile phase before use.[9] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[7][9] | |
| Column equilibration is insufficient. | Allow the column to equilibrate with the mobile phase for a sufficient amount of time before injecting the sample.[7][9] | |
| Pump malfunction.[7] | Check the pump for leaks and ensure a consistent flow rate. | |
| High backpressure. | Blockage in the system (e.g., guard column, frits, tubing).[7] | Systematically check each component for blockage by removing them one by one, starting from the detector and moving backward. |
| Particulate matter from the sample. | Filter all samples before injection using a 0.22 or 0.45 µm syringe filter.[9] | |
| Column contamination. | Wash the column with a strong solvent. | |
| Baseline drift or noise. | Mobile phase is not properly degassed. | Degas the mobile phase using sonication, vacuum filtration, or helium sparging.[9] |
| Contaminated mobile phase or column.[8][9] | Use high-purity solvents and prepare fresh mobile phase. Flush the system and column with a strong solvent. | |
| Detector lamp is failing.[9] | Replace the detector lamp. | |
| Temperature fluctuations.[9] | Ensure a stable ambient temperature or use a column oven. |
Frequently Asked Questions (FAQs)
TLC Monitoring
Q1: What is a good starting mobile phase for TLC analysis of this compound?
A good starting point is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. A common starting ratio is 9:1 or 4:1 (hexane:ethyl acetate), which can then be adjusted to achieve an optimal Rf value (typically between 0.2 and 0.4 for the product).[5][6]
Q2: How can I visualize the spots on the TLC plate?
This compound is a conjugated system and should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent background.[1][2][11] If the spots are not visible under UV light, you can use a chemical stain. An iodine chamber is a good general-purpose stain that often works for thiophene derivatives, appearing as brown spots.[2][4] A potassium permanganate stain can also be effective, as it reacts with compounds that can be oxidized.
Q3: How do I calculate the Rf value?
The Retention Factor (Rf) is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Q4: My starting material and product have very similar Rf values. How can I improve the separation?
If the Rf values are too close, you need to change the selectivity of your TLC system. Try a different solvent system. For example, you could replace ethyl acetate with dichloromethane or a mixture of solvents. Experimenting with different solvent ratios is key to achieving good separation.
HPLC Monitoring
Q5: What type of HPLC column is suitable for analyzing this compound?
A reversed-phase C18 column is a standard and often effective choice for this type of compound.[12] Other options for halogenated aromatic compounds include Phenyl-Hexyl or PFP (Pentafluorophenyl) columns, which can offer different selectivity.[13][14][15]
Q6: What is a typical mobile phase for the HPLC analysis of this compound?
A common mobile phase for reversed-phase HPLC is a mixture of water and an organic solvent like acetonitrile or methanol.[12][16] You can run a gradient elution, for example, starting with a higher percentage of water and gradually increasing the organic solvent percentage, to ensure good separation of starting materials, intermediates, and the final product. Adding a small amount of an acid like formic acid or phosphoric acid can improve peak shape.[17]
Q7: What detection wavelength should I use?
Thiophene derivatives typically have strong UV absorbance. A good starting point for the detection wavelength would be around 254 nm. To determine the optimal wavelength, you can run a UV-Vis spectrum of your compound or use a photodiode array (PDA) detector to monitor a range of wavelengths.
Q8: How can I confirm the identity of the peaks in my chromatogram?
The most reliable way to identify peaks is to inject standards of your starting material and any known intermediates. The peak corresponding to your product should increase in area as the reaction progresses, while the starting material peak should decrease. For definitive identification, you can collect the fraction corresponding to the peak and analyze it using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: Use a pencil to lightly draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved reaction mixture onto the origin. Also, spot the starting material as a reference if available.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate). Ensure the solvent level is below the origin. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[1][11] If necessary, use a staining agent like an iodine chamber.
-
Analysis: Calculate the Rf values for the starting material and the product spots to monitor the reaction progress.
HPLC Monitoring Protocol
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Dilute it with the mobile phase (e.g., 1:100 or as needed to be within the detector's linear range). Filter the diluted sample through a 0.45 µm syringe filter.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the HPLC system.
-
Gradient Elution (Example):
-
0-2 min: 50% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 50% B
-
18.1-25 min: Re-equilibrate at 50% B
-
-
Data Analysis: Identify the peaks corresponding to the starting material and the product based on their retention times (determined by injecting standards if available). Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction's completion.
Visualizations
Caption: Workflow for TLC Reaction Monitoring.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. labcompare.com [labcompare.com]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 14. scribd.com [scribd.com]
- 15. chromtech.net.au [chromtech.net.au]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Methyl 3-bromo-5-methylthiophene-2-carboxylate and Other Thiophene Derivatives for Researchers and Drug Development Professionals
An In-depth Analysis of Synthesis, Reactivity, and Biological Potential
In the landscape of heterocyclic chemistry, thiophene derivatives stand out as crucial building blocks in the synthesis of a wide array of functional materials and pharmacologically active compounds. Among these, "Methyl 3-bromo-5-methylthiophene-2-carboxylate" emerges as a versatile intermediate. This guide provides an objective comparison of this key molecule with other relevant thiophene derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies and research directions.
Synthesis and Strategic Positioning
The synthesis of polysubstituted thiophenes is a cornerstone of medicinal and materials chemistry. The targeted synthesis of this compound is strategically important as the bromine atom and the methyl ester group offer orthogonal handles for further functionalization.
A common route to this class of compounds involves the synthesis of the corresponding carboxylic acid followed by esterification. A detailed protocol for the synthesis of the precursor, 3-bromo-5-methylthiophene-2-carboxylic acid, has been reported and serves as a reliable starting point.
Experimental Protocol: Synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid
This two-step, one-pot synthesis involves the ortho-lithiation of 2-bromo-5-methylthiophene followed by carboxylation.
Materials:
-
2-bromo-5-methylthiophene
-
n-butyllithium (n-BuLi) in hexane
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Carbon dioxide (gas or dry ice)
-
Hydrochloric acid (1 N)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate/heptane mixture (1:3)
Procedure:
-
A solution of diisopropylamine (0.18 mol) in anhydrous tetrahydrofuran (150 cm³) is cooled to -30 °C.
-
A 1.6 M solution of n-butyllithium in hexane (105 cm³) is added slowly, and the mixture is stirred for 30 minutes at -30 °C before cooling to -70 °C.
-
A solution of 2-bromo-5-methylthiophene (0.14 mol) in anhydrous tetrahydrofuran (60 cm³) is added slowly at -70 °C.
-
The reaction mixture is stirred for 2 hours at -70 °C.
-
A stream of carbon dioxide gas is introduced at -70 °C for 1 hour, and the introduction is continued as the mixture warms to room temperature.
-
The reaction is acidified to pH 2 with 1 N hydrochloric acid and extracted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an ethyl acetate/heptane (1:3) mixture as the eluent to yield 3-bromo-5-methylthiophene-2-carboxylic acid.[1]
Experimental Protocol: Esterification to this compound
A standard acid-catalyzed esterification can be employed to convert the carboxylic acid to its methyl ester.
Materials:
-
3-bromo-5-methylthiophene-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Caption: Synthesis of this compound.
Reactivity in Suzuki Cross-Coupling Reactions: A Comparative Overview
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of brominated thiophene derivatives in these reactions is influenced by the position of the bromine atom and the nature of other substituents on the thiophene ring. Generally, a bromine atom at the 2-position of the thiophene ring is more reactive than one at the 3-position due to the electronic properties of the ring.[2]
To provide a comparative perspective on the reactivity of this compound, we can analyze the performance of structurally similar compounds in Suzuki coupling reactions. A study on the regioselective Suzuki coupling of 2,5-dibromo-3-methylthiophene provides valuable insights, as the electronic environment of the bromine at the 5-position is comparable to the 3-bromo position in our target molecule, both being adjacent to a methyl group.[3]
The following table summarizes the yields of monosubstituted products from the reaction of 2,5-dibromo-3-methylthiophene with various arylboronic acids, offering a predictive comparison for the reactivity of this compound.
| Arylboronic Acid | Product | Yield (%) |
| 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-5-bromo-3-methylthiophene | 55 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-bromo-3-methylthiophene | 27 |
| 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-5-bromo-3-methylthiophene | 45 |
| 4-Formylphenylboronic acid | 4-(5-Bromo-3-methylthiophen-2-yl)benzaldehyde | 52 |
| 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)-5-bromo-3-methylthiophene | 48 |
| Naphthalen-1-ylboronic acid | 1-(5-Bromo-3-methylthiophen-2-yl)naphthalene | 35 |
Data extracted from a study on the Suzuki coupling of 2,5-dibromo-3-methylthiophene, where coupling occurs selectively at the 5-position.[3]
The yields vary depending on the electronic nature of the arylboronic acid, with both electron-donating and electron-withdrawing groups being tolerated.[3] This suggests that this compound would also be a viable substrate for a range of Suzuki coupling partners.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling of Bromothiophenes
Materials:
-
Bromothiophene derivative (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄, K₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the bromothiophene derivative (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., 5 mol%), and base (2.0-3.0 eq).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Caption: General workflow for a Suzuki cross-coupling reaction.
Comparative Analysis with Other Thiophene Derivatives
To provide a broader context, the reactivity and potential applications of this compound can be compared with other commonly used thiophene derivatives.
| Thiophene Derivative | Key Structural Features | Relative Reactivity in Cross-Coupling | Potential Applications |
| This compound | Bromo at C3, Methyl at C5, Ester at C2. Multiple sites for functionalization. | Moderate to good, influenced by the C3-bromo position. | Building block for complex heterocyclic systems in medicinal chemistry. |
| 2-Bromothiophene | Bromo at C2. | High, due to the activated C2 position.[2] | Precursor for a wide range of 2-substituted thiophenes. |
| 3-Bromothiophene | Bromo at C3. | Lower than 2-bromothiophene.[2] | Synthesis of 3-substituted thiophenes. |
| 2,5-Dibromo-3-methylthiophene | Bromo at C2 and C5, Methyl at C3. | C5-bromo is more reactive in Suzuki coupling.[3] | Synthesis of mono- and di-substituted thiophenes for materials science and medicinal chemistry. |
| 5-Bromothiophene-2-carboxylic acid | Bromo at C5, Carboxylic acid at C2. | Good, suitable for Suzuki coupling after esterification.[4] | Precursor for biologically active compounds. |
Biological Activity Profile: An Emerging Area of Interest
While specific biological activity data for this compound is not extensively reported, the thiophene scaffold is a well-established pharmacophore present in numerous approved drugs. Derivatives of thiophene have demonstrated a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7]
Studies on related thiophene derivatives provide valuable insights into the potential biological relevance of this compound. For instance, various thiophene-2-carboxamide derivatives have been synthesized and evaluated for their anticancer and antibacterial activities.[6][7] The presence of the methyl ester in our target molecule allows for facile conversion to amides, opening avenues for the synthesis of libraries of compounds for biological screening.
A study on thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 showed that certain derivatives exhibited significant activity against the Hep3B cancer cell line, with IC₅₀ values in the low micromolar range.[7] This highlights the potential of the thiophene-2-carboxylate scaffold in cancer drug discovery.
Caption: Pathway to explore the biological activity of the target molecule.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis is achievable through established methods, and its reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura coupling, is predicted to be robust, allowing for the introduction of diverse functionalities. While direct comparative data is still emerging, analysis of structurally related compounds provides a strong indication of its utility. The potential for derivatization into biologically active molecules further underscores the importance of this thiophene derivative in modern drug discovery and development. This guide serves as a foundational resource for researchers looking to incorporate this promising intermediate into their synthetic endeavors.
References
- 1. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of Thiophene-Based Compounds: A Comparative Analysis
While direct biological activity screening data for Methyl 3-bromo-5-methylthiophene-2-carboxylate is not extensively documented in publicly available literature, the broader family of thiophene derivatives has demonstrated significant promise in various therapeutic areas. This guide provides a comparative overview of the reported antimicrobial, anti-inflammatory, and anticancer activities of structurally related thiophene compounds, offering a predictive insight into the potential applications of novel derivatives like this compound.
Thiophene-based structures are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Researchers have extensively explored the synthesis and biological evaluation of numerous thiophene derivatives, revealing their potential as effective agents against a range of diseases.[1][2][3] This comparative guide synthesizes key findings from multiple studies to provide a comprehensive look at the biological landscape of this important class of heterocyclic compounds.
Antimicrobial Activity: A Broad Spectrum of Action
Thiophene derivatives have shown considerable efficacy against a variety of microbial pathogens, including drug-resistant strains.[4] The antimicrobial activity is often attributed to the unique electronic properties of the thiophene ring and the nature of its substituents.
A comparative summary of the antimicrobial activity of selected thiophene derivatives is presented in the table below.
| Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC, Inhibition Zone) | Reference |
| Thiophene Derivatives 4, 5, and 8 | Colistin-resistant Acinetobacter baumannii and Escherichia coli | MIC50 values between 16 and 32 mg/L for A. baumannii and 8 and 32 mg/L for E. coli.[4] | Frontiers in Microbiology |
| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than the standard drug gentamicin.[5] | Molecules |
| Spiro–indoline–oxadiazole derivative | Clostridium difficile | MIC values of 2 to 4 μg/ml.[6] | Taylor & Francis Online |
| Thiophene Derivatives 7b and 8 | Various bacteria | Activity comparable to ampicillin and gentamicin.[7] | Chemistry Central Journal |
| Diazepines (7a, b) | S. aureus, P. aeruginosa, C. albicans | Good to moderate antibacterial and antifungal activities.[1] | PMC |
Experimental Protocol: Broth Microdilution Method for MIC Determination
A standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents is the broth microdilution method.
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
Several studies have highlighted the anti-inflammatory potential of substituted thiophenes.[3][8][9][10] These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[9][10]
The table below summarizes the anti-inflammatory activity of representative thiophene derivatives.
| Compound/Derivative | Model | Activity Metric (% inhibition, IC50) | Reference |
| Tetrasubstituted thiophene 4c | Carrageenan-induced rat paw edema | 71% protection at 10 mg/kg, 77% at 20 mg/kg.[8] | Taylor & Francis Online |
| Methoxy-substituted thiophene derivative (5) | Not specified | Evaluated for anti-inflammatory activity.[3] | Pharmaceuticals |
| Thiophenic derivatives 16 and 17 | Carrageenan-induced paw edema | 48.94% and 47% reduction in inflammation, respectively.[2] | Molecules |
| Thiophene derivative 15 | Carrageenan-induced paw edema | 58.46% inhibition at 50 mg/kg.[2] | Molecules |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
Anticancer Activity: A Promising Frontier
The anticancer potential of thiophene derivatives is an area of active investigation.[11][12][13][14] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[11][12][14]
The following table presents the cytotoxic activity of several thiophene-based compounds against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (IC50, % viability) | Reference |
| 2-bromo-5-(2-methylphenyl)thiophene (BMPT) | HepG2, Caco-2 | EC50 values in the low micromolar range.[11] | Molecules |
| Thiophene carboxamides (MB-D2, MB-D4) | HT-29 colon cancer cells | Reduced cell viability at 100 and 75 μM.[11] | Molecules |
| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | Caco2 | IC50 = 239.88 µM/mL.[12] | PubMed |
| Phenyl-thiophene-carboxamides (2b, 2e) | Hep3B | IC50 values of 5.46 and 12.58 µM, respectively.[13] | Biomimetics |
| Thiophene derivative 480 | HeLa, HepG2 | IC50 of 12.61 μg/mL in HeLa and 33.42 μg/mL in HepG2.[14] | ACS Omega |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Potential Signaling Pathways
The biological effects of thiophene derivatives are mediated through various signaling pathways. For instance, their anticancer activity can involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[11] Their anti-inflammatory effects are often linked to the inhibition of the cyclooxygenase (COX) pathway, which reduces the production of prostaglandins.[9][10]
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and their ortho- and para-effect on Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthesis Methods for Methyl 3-bromo-5-methylthiophene-2-carboxylate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-bromo-5-methylthiophene-2-carboxylate is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of the primary synthesis routes to this compound, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.
Synthesis Route Overview
Two principal synthetic strategies for this compound have been identified in the literature. The first is a two-step approach involving the synthesis of the corresponding carboxylic acid followed by esterification. The second is a direct, one-step bromination of the precursor ester.
Route 1: Two-Step Synthesis via Carboxylic Acid Intermediate
This method begins with the synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid, which is then esterified to yield the final product.
Route 2: Direct Bromination of Methyl 5-methylthiophene-2-carboxylate
This approach involves the direct electrophilic bromination of the readily available Methyl 5-methylthiophene-2-carboxylate.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the two primary synthesis routes.
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Bromination |
| Starting Material | 2-Bromo-5-methylthiophene | Methyl 5-methylthiophene-2-carboxylate |
| Overall Yield | ~66% (Step 1) | Estimated ~80%[1] |
| Number of Steps | 2 | 1 |
| Key Reagents | n-Butyllithium, CO2, Methanol, Esterification Agent (e.g., SOCl2) | Bromine, Ferric Chloride, Acetic Acid |
| Reaction Temperature | -70°C to room temperature | 0°C to room temperature |
Note: The yield for Route 1 is for the first step, the synthesis of the carboxylic acid intermediate. The subsequent esterification is expected to be high yielding. The yield for Route 2 is an estimation based on a similar reported reaction, as a specific yield for this exact transformation was not found in the reviewed literature.
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1a: Synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid
A detailed experimental protocol for the synthesis of the carboxylic acid intermediate has been reported. A 1.6 M solution of n-butyllithium in hexane is slowly added to a solution of diisopropylamine in tetrahydrofuran at -30°C. After stirring, the mixture is cooled to -70°C, and a solution of 2-bromo-5-methylthiophene in tetrahydrofuran is added. The reaction is stirred for 2 hours at -70°C, followed by the introduction of a stream of carbon dioxide for 1 hour at the same temperature. The reaction is then allowed to warm to room temperature while continuing the CO2 addition. Acidification with 1 N hydrochloric acid to pH 2, followed by extraction with ethyl acetate and purification by silica gel chromatography, yields 3-bromo-5-methylthiophene-2-carboxylic acid with a reported yield of 66%.
Step 1b: Esterification to this compound
While a specific protocol for the esterification of 3-bromo-5-methylthiophene-2-carboxylic acid was not detailed in the initial findings, a standard esterification procedure can be employed. For example, reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or using a reagent like thionyl chloride in methanol would be effective. Based on analogous reactions, this step is anticipated to proceed in high yield.
Route 2: Direct Bromination
A disclosed method for the direct bromination involves dissolving Methyl 5-methylthiophene-2-carboxylate in acetic acid.[1] To this solution, ferric chloride is added, followed by the dropwise addition of a solution of bromine in acetic acid at 0°C. The reaction mixture is then stirred at room temperature for 5 hours. The reaction is quenched with sodium dithionite and concentrated. While a specific yield for this reaction is not provided in the source material, a similar bromination of a thiophene derivative reports a yield of 80%.[1]
Synthesis Pathway Diagrams
Caption: Comparative workflows for the synthesis of this compound.
Logical Relationship of Method Selection
Caption: Decision tree for selecting a synthesis method based on experimental certainty.
References
A Comparative Guide to Purity Analysis of Methyl 3-bromo-5-methylthiophene-2-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Methyl 3-bromo-5-methylthiophene-2-carboxylate is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The choice of analytical technique for purity assessment depends on various factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. This guide provides an objective comparison of three common analytical techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Techniques
The selection of an appropriate analytical method is crucial for obtaining reliable purity data. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound. The quantitative data presented for HPLC and GC-MS are estimates based on published data for structurally similar brominated thiophene derivatives and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative nature where the signal intensity is directly proportional to the number of atomic nuclei. |
| Primary Use | Purity determination, impurity profiling, and quantification of non-volatile and thermally labile compounds. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Linearity Range (Estimated) | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | Not applicable (direct method) |
| Limit of Detection (LOD) (Estimated) | 0.02 µg/mL | 0.005 µg/mL | ~0.1% (impurity detection) |
| Limit of Quantitation (LOQ) (Estimated) | 0.07 µg/mL | 0.02 µg/mL | ~0.3% (impurity quantification) |
| Precision (RSD%) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
Experimental Protocols
Detailed methodologies are provided below for each of the discussed analytical techniques. These protocols are designed to serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine purity assessment and quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (for pH adjustment, if necessary)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the test sample and dissolve it in 10 mL of methanol. Dilute with the mobile phase to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is particularly useful for identifying and quantifying volatile impurities, including residual solvents and by-products from the synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler (optional, for high throughput)
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Dissolve a known amount of the sample in dichloromethane to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
-
-
Analysis: Inject the prepared solutions into the GC-MS system.
-
Data Analysis: Identify the main component and any impurities by comparing their mass spectra with a reference library and their retention times with the standard. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, a calibration curve can be constructed.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR is a primary ratio method that allows for the direct determination of purity without the need for a specific reference standard of the analyte.[1] An internal standard with a known purity is used for quantification.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of certified purity
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample solution.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1) for the signals to be integrated.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the integrated analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Mandatory Visualizations
To further clarify the experimental workflows and logical relationships, the following diagrams are provided.
Caption: A comparative workflow diagram for HPLC, GC-MS, and qNMR purity analysis techniques.
Caption: A decision logic diagram for selecting the appropriate purity analysis technique.
References
A Comparative Guide to the Performance of Methyl 3-bromo-5-methylthiophene-2-carboxylate in Various Solvent Systems
Solubility Profile
The solubility of a reactant is a crucial factor for a successful chemical transformation. Based on the general principles of solubility for thiophene-2-carboxylic acid derivatives, Methyl 3-bromo-5-methylthiophene-2-carboxylate is expected to exhibit greater solubility in polar solvents. The ester and thiophene moieties contribute to its polarity, while the methyl and bromo groups add some nonpolar character.
Table 1: Qualitative Solubility Comparison of this compound in Common Organic Solvents
| Solvent System | Solvent Type | Expected Solubility | Rationale |
| 1,4-Dioxane/Water (4:1) | Polar Aprotic/Polar Protic | High | The mixed solvent system offers a balance of polarity, which is often effective for dissolving both organic substrates and inorganic reagents. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | THF is a versatile solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a highly polar solvent known for its excellent solvating power for many organic and inorganic compounds. |
| Toluene | Nonpolar | Low to Moderate | As a nonpolar aromatic hydrocarbon, toluene is less likely to be an effective solvent for the relatively polar target compound. |
| Hexane | Nonpolar | Low | Hexane is a nonpolar aliphatic hydrocarbon and is generally a poor solvent for polar compounds. |
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of solvent can dramatically impact the reaction yield. Experimental data from a study on a structurally similar compound, pentyl 5-bromothiophene-2-carboxylate, provides a strong indication of how this compound would behave in different solvent systems during a Suzuki coupling reaction[1][2].
In this study, the coupling of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids was performed in two different solvent systems: dry toluene and a 4:1 mixture of 1,4-dioxane and water. The results consistently showed higher yields in the aqueous 1,4-dioxane system[1][2]. This is attributed to the enhanced solubility of the arylboronic acid coupling partner in the more polar mixed-solvent system[1][3].
Table 2: Comparison of Reaction Yields in Suzuki Cross-Coupling of a 5-bromothiophene-2-carboxylate Derivative in Different Solvent Systems
| Product | Yield in 1,4-Dioxane/Water (4:1) (%)[1] | Yield in Dry Toluene (%)[1] |
| 5a | 71.5 | 50.2 |
| 5b | 75.0 | 33.0 |
| 5c | 80.2 | 76.5 |
| 5d | 65.0 | 51.5 |
| 5e | 70.2 | 52.7 |
Data from a study on pentyl 5-bromothiophene-2-carboxylate, a close structural analog of this compound.
Based on this data, it is highly probable that the Suzuki-Miyaura coupling of this compound would also proceed with significantly higher efficiency in a polar, aqueous solvent system like 1,4-dioxane/water as compared to a nonpolar solvent like toluene.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of brominated thiophene derivatives[1][4].
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or Toluene)
-
Round-bottom flask
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Strategic Utility of Methyl 3-bromo-5-methylthiophene-2-carboxylate in the Synthesis of Novel Factor XIIa Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticoagulant drug discovery, the selective inhibition of Factor XIIa (FXIIa) has emerged as a promising strategy to mitigate thrombotic events without the concomitant bleeding risks associated with conventional therapies. The synthesis of potent and selective FXIIa inhibitors often relies on the use of versatile heterocyclic building blocks. This guide provides a comparative analysis of "Methyl 3-bromo-5-methylthiophene-2-carboxylate" as a key starting material in the synthesis of a novel FXIIa inhibitor, contextualized by comparing its synthetic pathway and the efficacy of the resulting product with an alternative thiophene-based inhibitor.
Comparative Analysis of Synthetic Building Blocks for Factor XIIa Inhibitors
The development of small molecule inhibitors of FXIIa frequently employs substituted heterocyclic scaffolds to achieve high affinity and selectivity. Thiophene derivatives, in particular, have garnered significant interest due to their chemical tractability and ability to form key interactions with the enzyme's active site. Here, we compare two distinct thiophene-based building blocks and their utility in synthesizing FXIIa inhibitors.
Table 1: Comparison of Synthetic Pathways and Efficacy of Thiophene-Based Factor XIIa Inhibitors
| Feature | Inhibitor A (Derived from this compound) | Inhibitor B (pyrrolidin-2-one based thiophene derivative) |
| Starting Building Block | This compound | 3-(S)-amino-2-pyrrolidinone and a substituted thiophene precursor |
| Key Synthetic Transformation | Heck coupling | Multi-step synthesis involving amide bond formation |
| Reported Efficacy (IC50) | Data for the final, more complex molecule is proprietary and not publicly available. The utility is demonstrated as a key intermediate. | Ki = 7 nM[1] |
| Reference | Chinese Patent CN114258392A | J. Med. Chem. 1999, 42, 18, 3557–3571[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synthetic routes and biological assays. Below are the protocols for the synthesis of a Factor XIIa inhibitor using "this compound" and a generalized protocol for assessing FXIIa inhibition.
Synthesis of a Factor XIIa Inhibitor Intermediate using this compound
This protocol is adapted from the procedure described in patent CN114258392A.
Materials:
-
This compound (100 mg, 0.425 mmol)
-
tert-butyl 4-vinylpiperidine-1-carboxylate (180 mg, 0.851 mmol)
-
Diisopropylethylamine (DIPEA) (180 µL, 1.03 mmol)
-
cataCXium® Pd G2 (25 mg, 0.037 mmol)
-
Dimethylformamide (DMF) (1 mL)
-
Ethyl acetate (EtOAc)
-
Nitrogen gas
Procedure:
-
A solution of this compound, tert-butyl 4-vinylpiperidine-1-carboxylate, and DIPEA in DMF is prepared in a reaction vessel.
-
The solution is degassed and purged with nitrogen at 40°C.
-
cataCXium® Pd G2 is added to the reaction mixture.
-
The mixture is heated to 100°C and stirred overnight.
-
After the reaction is complete, the mixture is cooled and diluted with EtOAc (30 mL).
-
The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.
General Protocol for Factor XIIa Inhibition Assay (Chromogenic Substrate Assay)
This protocol describes a common method for determining the in vitro inhibitory activity of a test compound against human Factor XIIa.
Materials:
-
Human Factor XIIa
-
Chromogenic FXIIa substrate
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
Test inhibitor compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In the wells of a 96-well microplate, add the assay buffer.
-
Add a fixed volume of the test inhibitor dilutions to the respective wells.
-
Add a fixed concentration of human Factor XIIa to each well and incubate for a defined period at a controlled temperature.
-
Initiate the reaction by adding the chromogenic FXIIa substrate to each well.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.
-
The rate of substrate cleavage is proportional to the FXIIa activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Synthetic and Biological Pathways
Diagrams are provided below to illustrate the synthetic workflow for the Factor XIIa inhibitor intermediate and the intrinsic coagulation cascade targeted by these inhibitors.
Caption: Synthetic workflow for a Factor XIIa inhibitor intermediate.
Caption: Intrinsic coagulation pathway and the site of action for FXIIa inhibitors.
References
Comparative Guide to Methyl 3-bromo-5-methylthiophene-2-carboxylate in Cross-Reactivity and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Methyl 3-bromo-5-methylthiophene-2-carboxylate," a key intermediate in the synthesis of novel therapeutic agents. Due to a lack of direct cross-reactivity studies on this specific molecule, this document focuses on its role as a precursor to potent and selective Factor XIIa (FXIIa) inhibitors. The comparison is therefore made between the synthetic intermediate and the final, biologically active compounds derived from it, in the context of FXIIa inhibition.
Introduction to this compound
This compound is a thiophene derivative used as a building block in organic synthesis. Its chemical structure is characterized by a thiophene ring, a bromine atom, a methyl group, and a methyl carboxylate group. These features make it a versatile starting material for the creation of more complex molecules, particularly in the field of medicinal chemistry. Notably, this compound has been identified as a key intermediate in the development of a new class of anticoagulants that target Factor XIIa.
Role in the Synthesis of Factor XIIa Inhibitors
"this compound" serves as a foundational scaffold for the synthesis of potent and selective inhibitors of Factor XIIa (FXIIa), a serine protease involved in the intrinsic pathway of blood coagulation. The thiophene core of this molecule is a critical component of the final active inhibitors, contributing to their binding affinity and overall efficacy.
While direct biological activity data for this compound is not extensively available, its structural contribution to the final drug candidates is paramount. The following sections will compare the properties of the final inhibitor compounds that are synthesized using this intermediate.
Comparative Analysis of Thiophene-Based Factor XIIa Inhibitors
The following table summarizes the inhibitory activity of representative thiophene-based Factor XIIa inhibitors. It is important to note that these are examples of final compounds and not the intermediate "this compound" itself. The data illustrates the high potency and selectivity that can be achieved by modifying the initial thiophene scaffold.
Table 1: Inhibitory Activity of Thiophene-Based Factor XIIa Inhibitors
| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity vs. Thrombin | Selectivity vs. Factor Xa |
| Inhibitor A | Factor XIIa | Chromogenic | 7.9 | >13-fold | >2-fold |
| Inhibitor B | Factor XIIa | Chromogenic | 29.8 | >13-fold | >2-fold |
Data is representative of thiophene-based FXIIa inhibitors and may not be directly derived from the specified starting material.[1][2][3][4]
Mechanism of Action: Factor XIIa Inhibition
Factor XIIa is a key enzyme in the contact activation pathway, which is a part of the intrinsic coagulation cascade.[5][6] Inhibition of FXIIa is a promising therapeutic strategy for the prevention of thrombosis without the increased risk of bleeding associated with traditional anticoagulants.[1] Thiophene-based inhibitors, synthesized from precursors like "this compound," are designed to bind to the active site of FXIIa, blocking its enzymatic activity and thereby preventing the downstream signaling that leads to blood clot formation.
Experimental Protocols
The following is a generalized protocol for a chromogenic assay used to determine the inhibitory activity of compounds against Factor XIIa.
Factor XIIa Chromogenic Inhibition Assay
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent, typically DMSO. A dilution series is then made to determine the IC50 value.
-
Assay Plate Preparation: The assay is performed in a 96- or 384-well microplate. The test compound dilutions are added to the wells. Control wells containing a known FXIIa inhibitor (positive control) and solvent only (negative control) are also included.
-
Enzyme Addition: A solution of purified human Factor XIIa is added to all wells, and the plate is incubated to allow for the binding of the inhibitor to the enzyme.
-
Substrate Addition: A chromogenic substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA) is added to all wells to initiate the enzymatic reaction.
-
Signal Detection: The plate is incubated at a controlled temperature, and the absorbance is measured over time at a specific wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is proportional to the FXIIa activity.
-
Data Analysis: The rate of reaction for each compound concentration is calculated. The percent inhibition is determined relative to the negative control. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.[7][8]
Visualizing Key Pathways and Workflows
To better understand the context of "this compound" in drug discovery, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Factor XIIa Signaling Pathway in Coagulation.
Caption: Workflow for a Factor XIIa Inhibition Assay.
Conclusion
"this compound" is a valuable synthetic intermediate in the development of novel Factor XIIa inhibitors. While direct cross-reactivity data for this specific molecule is not currently available, its structural framework is essential for the high potency and selectivity of the final active compounds. The comparison of these final inhibitors reveals the potential of thiophene-based scaffolds in designing next-generation anticoagulants with improved safety profiles. Further research into the structure-activity relationships of this class of compounds will be crucial for the development of new and effective therapies for thromboembolic disorders.
References
- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factor α-XIIa - Creative Enzymes [creative-enzymes.com]
- 6. Contact activation pathway | Platelets.se [platelets.se]
- 7. benchchem.com [benchchem.com]
- 8. AID 716 - Factor XIIa Dose Response Confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 3-bromo-5-methylthiophene-2-carboxylate: A Guide for Laboratory Professionals
For immediate reference, treat Methyl 3-bromo-5-methylthiophene-2-carboxylate as a hazardous chemical waste. Due to its nature as a brominated organic compound, specific handling and disposal protocols are required to ensure personnel safety and environmental compliance. This guide provides detailed procedures based on available safety data for structurally similar compounds and general best practices for halogenated waste.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 1257535-60-6) was publicly available at the time of this writing. The following guidance is synthesized from SDSs of analogous compounds and established protocols for handling halogenated organic waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Hazard Summary
Based on data from similar brominated thiophene derivatives, this compound should be handled with caution. The primary hazards are likely to include skin and eye irritation, and potential toxicity if ingested or inhaled.
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Nitrile gloves, chemical safety goggles, lab coat. A face shield and respirator may be required for larger quantities or in case of spills. |
| Physical Hazards | May be a combustible liquid. | Store away from heat and open flames. Use in a well-ventilated area, preferably a chemical fume hood. |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | Prevent release to the environment. Dispose of as hazardous waste. |
Step-by-Step Disposal Protocol
1. Segregation of Waste:
-
Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[1]
-
Crucially, do not mix this compound waste with non-halogenated organic waste, as this can create more hazardous mixtures and significantly increase disposal costs.
-
Keep this waste stream separate from other incompatible waste types such as acids, bases, and oxidizers.
2. Waste Container Selection and Labeling:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.
-
The container must be in good condition, free from leaks or external contamination.
-
As soon as the first drop of waste is added, label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or volume.
-
Include relevant hazard pictograms (e.g., irritant, harmful).
3. Accumulation of Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
Do not overfill the container; allow for at least 10% headspace to accommodate expansion.
4. Disposal of Contaminated Materials:
-
Any materials that come into direct contact with this compound, such as gloves, pipette tips, and absorbent paper, must be disposed of as hazardous solid waste.
-
Collect these materials in a separate, clearly labeled container for "Solid Halogenated Organic Waste."
5. Spill Management:
-
In the event of a small spill, wear appropriate PPE, including a respirator if vapors are present.
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
6. Final Disposal:
-
Once the waste container is full or ready for disposal, ensure the cap is tightly sealed and the label is complete and legible.
-
Arrange for a pickup of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
